L 681217
Description
from fermentation broth; structure given in first source
Properties
IUPAC Name |
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKAZZUZQORABG-UQKUNJBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93522-10-2 | |
| Record name | L 681217 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
L-681,217: A Detailed Examination of its Mechanism of Action as a Bacterial Protein Synthesis Inhibitor
For Immediate Release
STANFORD, CA – Researchers have elucidated the mechanism of action of L-681,217, a polyketide antibiotic belonging to the elfamycin family.[1][2][3] This in-depth guide provides a technical overview of its function, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals. L-681,217 targets the essential bacterial protein, elongation factor Tu (EF-Tu), thereby inhibiting protein synthesis.[1][2]
Core Mechanism: Targeting Elongation Factor Tu
L-681,217's primary molecular target is the bacterial elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 stalls this process, leading to a cessation of protein synthesis and ultimately, bacterial cell death.
A key distinction in its mechanism compared to other elfamycins is its nuanced interaction with EF-Tu. While structurally related to kirromycin, L-681,217 does not enhance GTP hydrolysis by EF-Tu, a characteristic feature of kirromycin's activity.[1][2] Furthermore, unlike another elfamycin, aurodox, L-681,217 does not inhibit adenylosuccinate synthase, suggesting a more specific and targeted mode of action.[1][2]
Signaling Pathway of L-681,217 Action
The inhibitory effect of L-681,217 on bacterial protein synthesis can be visualized as a direct interference with the canonical function of EF-Tu in the translation elongation cycle.
Caption: Mechanism of L-681,217 action on EF-Tu.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of L-681,217 was evaluated using a sensitive cell-free protein synthesis (CFPS) assay, which measures the production of a reporter protein, superfolder green fluorescent protein (sfGFP). The results demonstrate that L-681,217 is equipotent to kirromycin in this in vitro system.
| Compound | Target | Assay | IC50 (µM) |
| L-681,217 | EF-Tu | CFPS (sfGFP) | ~1 |
| Kirromycin | EF-Tu | CFPS (sfGFP) | ~1 |
Experimental Protocols
Synthesis of Biotinylated L-681,217
A biotinylated derivative of L-681,217 was synthesized to facilitate studies of its interaction with EF-Tu. This was achieved by coupling biotin to the carboxylic acid moiety of L-681,217 using standard carbodiimide chemistry. The resulting biotinyl-L-681,217 exhibited comparable activity to the parent compound.
Cell-Free Protein Synthesis (CFPS) Assay
The inhibitory activity of L-681,217 was quantified using a custom E. coli based CFPS system.
-
Reaction Mixture Preparation: The CFPS reaction mixture contained E. coli cell extract, amino acids, energy sources (ATP, GTP), and a plasmid encoding superfolder green fluorescent protein (sfGFP).
-
Inhibitor Addition: L-681,217 was added to the reaction mixtures at varying concentrations.
-
Incubation: The reactions were incubated at 37°C for 4 hours to allow for protein synthesis.
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Fluorescence Measurement: The amount of sfGFP produced was quantified by measuring fluorescence intensity (excitation at 485 nm, emission at 510 nm).
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Data Analysis: IC50 values were determined by plotting the percentage of sfGFP synthesis inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The investigation into the mechanism of action of L-681,217 followed a logical progression from synthesis to in vitro characterization.
Caption: Experimental workflow for L-681,217 mechanism study.
Conclusion
L-681,217 is a potent inhibitor of bacterial protein synthesis that acts by targeting elongation factor Tu. Its distinct interaction with EF-Tu compared to other elfamycins highlights it as a promising lead for the development of new antibiotics. The methodologies described herein provide a framework for further investigation into the therapeutic potential of this and related compounds.
References
L-681217: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-681217 is a naturally occurring polyketide antibiotic belonging to the elfamycin family, a class of compounds known to inhibit bacterial protein synthesis. This document provides a comprehensive technical overview of L-681217, detailing its discovery, microbial origin, and mechanism of action. It further outlines detailed, representative experimental protocols for its production, isolation, and characterization, and presents available quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Discovery and Origin
L-681217 was first reported in 1986 as a new, broad-spectrum antibiotic isolated from the fermentation broth of the Gram-positive soil bacterium, Streptomyces cattleya.[1] It is a structurally unique member of the efrotomycin family of antibiotics.[1] As a polyketide, its biosynthesis is governed by a large, multi-enzymatic protein complex known as a polyketide synthase (PKS).
Mechanism of Action
L-681217 exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. Its molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2]
While both L-681217 and the related elfamycin, kirromycin, are equipotent in their inhibition of cell-free protein synthesis, they interact with EF-Tu in distinct ways.[2] Notably, unlike kirromycin, L-681217 does not enhance the intrinsic GTPase activity of EF-Tu.[2] A significant advantage of L-681217 over other elfamycins like aurodox is that it does not inhibit adenylosuccinate synthase, a key enzyme in purine metabolism.[2]
Signaling Pathway Diagram
Caption: Inhibition of the bacterial protein synthesis elongation cycle by L-681217.
Quantitative Data
While specific quantitative data for L-681217 is not extensively available in the public domain, this section presents data for the closely related and well-studied elfamycin, kirromycin, to provide a comparative context. It is reported that L-681217 and kirromycin are "equipotent" in cell-free protein synthesis assays.[2]
Table 1: Inhibitory Activity of Kirromycin
| Assay Type | Target/System | Value | Reference |
| IC50 | E. coli Cell-Free Protein Synthesis | ~1 µM | [3] |
| Kd | EF-Tu-GDP | ~25 nM | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Kirromycin
| Bacterial Species | MIC (µg/mL) |
| Bacillus subtilis | 0.1 |
| Staphylococcus aureus | 0.2 |
| Escherichia coli (TolC mutant) | 1.0 |
| Streptococcus pneumoniae | 0.5 |
| (Note: These are representative values and can vary between strains and testing conditions.) |
Experimental Protocols
The following sections provide detailed, representative protocols for the fermentation, isolation, and activity assessment of L-681217. These are synthesized from general methods for Streptomyces cultivation and elfamycin purification, as specific protocols for L-681217 are not publicly detailed.
Fermentation of Streptomyces cattleya for L-681217 Production
This protocol outlines a typical procedure for the submerged fermentation of Streptomyces cattleya to produce L-681217.
Materials:
-
Streptomyces cattleya culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Glucose Soyabean Meal Broth)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. cattleya from a slant culture to a flask containing seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of L-681217 periodically by bioassay or HPLC analysis of the broth.
Fermentation Workflow Diagram
Caption: A typical workflow for the fermentation of Streptomyces cattleya to produce L-681217.
Isolation and Purification of L-681217
This protocol describes a general procedure for the extraction and purification of an elfamycin-class antibiotic from a fermentation broth.
Materials:
-
Fermentation broth from S. cattleya
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic extracts.
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Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
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Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a non-polar solvent and apply it to a silica gel column. Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol).
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Fraction Analysis: Collect fractions and analyze them for the presence of L-681217 using a bioassay against a sensitive organism (e.g., Bacillus subtilis) or by thin-layer chromatography (TLC).
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HPLC Purification: Pool the active fractions and subject them to further purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure L-681217.
Purification Workflow Diagram
Caption: A general workflow for the isolation and purification of L-681217.
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay measures the ability of L-681217 to inhibit protein synthesis in a bacterial cell-free system.
Materials:
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E. coli S30 cell extract
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Buffer solution (containing ATP, GTP, amino acids, etc.)
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Reporter plasmid DNA (e.g., encoding luciferase or GFP)
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L-681217 stock solution
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Luciferase substrate or fluorescence plate reader
Procedure:
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Reaction Setup: In a microplate well, combine the S30 extract, buffer solution, and reporter plasmid DNA.
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Inhibitor Addition: Add varying concentrations of L-681217 to the reaction wells. Include a no-inhibitor control and a positive control (e.g., another known protein synthesis inhibitor).
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Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
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Signal Detection: If using a luciferase reporter, add the luciferase substrate and measure luminescence. If using a GFP reporter, measure fluorescence.
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Data Analysis: Plot the signal (luminescence or fluorescence) against the concentration of L-681217. Determine the IC50 value, which is the concentration of L-681217 that inhibits protein synthesis by 50%.
CFPS Assay Workflow Diagram
Caption: Workflow for determining the IC50 of L-681217 using a cell-free protein synthesis assay.
Conclusion
L-681217 represents a promising member of the elfamycin class of antibiotics with a distinct mechanism of action against the essential bacterial protein EF-Tu. While further research is needed to fully elucidate its quantitative inhibitory properties and to develop optimized production and purification protocols, this technical guide provides a solid foundation for future investigations. The provided representative protocols and comparative data for the related compound kirromycin offer a starting point for researchers to explore the therapeutic potential of L-681217 in the ongoing battle against antibiotic resistance.
References
- 1. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of L-681,217
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties of L-681,217
L-681,217 is a polyketide antibiotic belonging to the elfamycin family, which are known inhibitors of bacterial protein synthesis.[1] Produced by Streptomyces cattleya, it is a structural analogue of the well-known elfamycin, kirromycin.[2] A defining feature of L-681,217's structure is the presence of a terminal carboxylic acid, which replaces the hydroxypyridone ring found in kirromycin.[1]
| Identifier | Value |
| IUPAC Name | 2-[(2R,3R,4R,5R,6S)-5-[(2S,3S,4R,5S)-5-[(E)-2-[(2E,4E,6S,7R)-7-hydroxy-6-methoxy-5-methylocta-2,4-dienamido]ethenyl]-3,4-dihydroxyoxolan-2-yl]-2,3,4-trihydroxy-6-methyloxan-2-yl]acetic acid |
| Molecular Formula | C31H47NO13 |
| Molecular Weight | 641.7 g/mol |
| PubChem CID | 6439903 |
(Data sourced from PubChem CID: 6439903)
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
L-681,217 targets and inhibits the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process. EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. By binding to EF-Tu, L-681,217 prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling protein synthesis. This mechanism is characteristic of the elfamycin class of antibiotics.[1]
While both L-681,217 and kirromycin target EF-Tu, they exhibit distinct interactions with the protein. Notably, kirromycin has been observed to enhance GTP hydrolysis by EF-Tu, a characteristic not shared by L-681,217.[1]
Quantitative Analysis of In Vitro Activity
Recent studies have demonstrated that L-681,217 is a potent inhibitor of bacterial protein synthesis. In a cell-free protein synthesis (CFPS) assay measuring the production of superfolder green fluorescent protein (sfGFP), L-681,217 was found to be equipotent to kirromycin.[1]
| Compound | IC50 (CFPS Assay) | Target |
| L-681,217 | ~100 nM | EF-Tu |
| Kirromycin | ~100 nM | EF-Tu |
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol outlines the methodology for determining the inhibitory activity of L-681,217 on bacterial protein synthesis using an E. coli-based cell-free system.
Objective: To quantify the inhibition of sfGFP (superfolder Green Fluorescent Protein) synthesis by L-681,217.
Materials:
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E. coli cell extract (e.g., from strain A19)
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CFPS reaction mix (containing amino acids, energy sources, salts, and buffers)
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Plasmid DNA encoding sfGFP under a T7 promoter
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L-681,217 stock solution (in DMSO)
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Kirromycin stock solution (in DMSO, for comparison)
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Nuclease-free water
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384-well microplates
-
Plate reader capable of measuring fluorescence (excitation/emission ~485/528 nm)
Procedure:
-
Preparation of Reaction Mixtures:
-
On ice, prepare a master mix containing the E. coli cell extract, CFPS reaction mix, and sfGFP plasmid DNA.
-
Create serial dilutions of L-681,217 and kirromycin in DMSO.
-
-
Assay Setup:
-
Aliquot the master mix into the wells of a 384-well microplate.
-
Add the diluted compounds (L-681,217 or kirromycin) or an equivalent volume of DMSO (as a negative control) to the respective wells.
-
The final reaction volume is typically 15-25 µL.
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader with intermittent shaking.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of sfGFP at regular intervals (e.g., every 15 minutes) for a total of 4-6 hours.
-
-
Data Analysis:
-
For each compound concentration, determine the rate of sfGFP synthesis from the linear phase of the fluorescence curve.
-
Normalize the rates relative to the DMSO control.
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Summary and Future Outlook
L-681,217 is a promising elfamycin antibiotic that effectively inhibits bacterial protein synthesis by targeting EF-Tu. Its distinct chemical structure, featuring a terminal carboxylic acid, and its potent in vitro activity, comparable to that of kirromycin, make it an interesting candidate for further drug development. The detailed experimental protocols provided herein offer a basis for the continued investigation of L-681,217 and other elfamycin analogues. Future research may focus on the in vivo efficacy of L-681,217, its spectrum of activity against clinically relevant bacterial pathogens, and structure-activity relationship studies to optimize its therapeutic potential.
References
An In-depth Technical Guide to the L-681,217 Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-681,217 is a polyketide antibiotic belonging to the elfamycin family, a class of natural products known for their inhibition of bacterial protein synthesis via targeting of the elongation factor Tu (EF-Tu). Produced by the Gram-positive bacterium Streptomyces cattleya, L-681,217 presents a promising scaffold for the development of novel antibacterial agents. This document provides a comprehensive technical overview of the L-681,217 biosynthetic gene cluster (BGC), including its genomic location, predicted gene functions, and a proposed biosynthetic pathway. Furthermore, this guide details relevant experimental protocols for the study and manipulation of this gene cluster and discusses potential regulatory mechanisms governing its expression.
Introduction to L-681,217
L-681,217 is a member of the elfamycin family of antibiotics, which includes well-known compounds such as kirromycin and aurodox.[1][2] These antibiotics are characterized by their unique mechanism of action, which involves binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial component of the bacterial protein translation machinery.[1] L-681,217 distinguishes itself from other elfamycins by the presence of a terminal carboxylic acid in place of the hydroxypyridone ring found in kirromycin and aurodox.[1] This structural difference is believed to contribute to its distinct interaction with EF-Tu.[1]
The producing organism, Streptomyces cattleya, is a soil-dwelling actinobacterium renowned for its ability to produce a variety of secondary metabolites, including the β-lactam antibiotic thienamycin. The complete genome of Streptomyces cattleya NRRL 8057 has been sequenced, providing a valuable resource for the identification and characterization of its biosynthetic gene clusters.[1][3]
The L-681,217 Biosynthetic Gene Cluster
Based on genomic analysis of Streptomyces cattleya NRRL 8057 and comparative analysis with the biosynthetic gene clusters of kirromycin and aurodox, a putative L-681,217 biosynthetic gene cluster has been identified.[2][4] This cluster is a large, hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.
Genomic Locus and Organization
The putative L-681,217 biosynthetic gene cluster resides on the chromosome of Streptomyces cattleya NRRL 8057. The complete genome sequence is available under NCBI accession numbers CP003219 (chromosome) and CP003220 (plasmid).[1][4] The cluster spans approximately 80-90 kb and contains a series of open reading frames (ORFs) predicted to encode the enzymatic machinery for L-681,217 biosynthesis.
Predicted Gene Functions
The functions of the genes within the L-681,217 BGC are inferred from homology to genes in the well-characterized kirromycin and aurodox clusters.[1][2] A summary of the predicted gene functions is presented in Table 1.
Table 1: Predicted Genes and Functions in the L-681,217 Biosynthetic Gene Cluster
| Gene (Putative) | Proposed Function | Homology Basis |
| lctPKS1-5 | Polyketide Synthase (PKS) modules for polyketide chain assembly | Homology to kirAI-AVI and aurAI |
| lctNRPS | Non-Ribosomal Peptide Synthetase (NRPS) for amino acid incorporation | Homology to NRPS genes in kirromycin and aurodox clusters |
| lctDH | Dehydratase | PKS domain homology |
| lctKR | Ketoreductase | PKS domain homology |
| lctER | Enoylreductase | PKS domain homology |
| lctTE | Thioesterase for polyketide chain release | Homology to thioesterase domains |
| lctReg | Regulatory protein (e.g., SARP or LuxR family) | Conserved regulatory protein domains |
| lctTrans | Transporter for export of L-681,217 | ABC transporter or MFS transporter homology |
| lctMod | Tailoring enzymes (e.g., hydroxylases, methyltransferases) | Homology to modifying enzymes in other elfamycin clusters |
Proposed Biosynthetic Pathway of L-681,217
The biosynthesis of L-681,217 is proposed to proceed through a hybrid PKS/NRPS assembly line mechanism, followed by tailoring modifications.
Caption: Proposed biosynthetic pathway for L-681,217.
Experimental Protocols
The following protocols are generalized methods for the genetic manipulation of Streptomyces and can be adapted for the study of the L-681,217 biosynthetic gene cluster.
Genomic DNA Isolation from Streptomyces cattleya
-
Inoculate a suitable liquid medium (e.g., TSB or YEME) with spores or mycelia of S. cattleya.
-
Incubate at 28-30°C with shaking until sufficient biomass is obtained.
-
Harvest mycelia by centrifugation.
-
Wash the mycelial pellet with a suitable buffer (e.g., TE buffer).
-
Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., sonication or bead beating).
-
Perform phenol-chloroform extraction to remove proteins and cell debris.
-
Precipitate the genomic DNA with isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer or sterile water.
Gene Knockout via Homologous Recombination
This protocol outlines a general workflow for creating a targeted gene deletion in S. cattleya.
Caption: Workflow for targeted gene knockout in S. cattleya.
Regulation of L-681,217 Biosynthesis
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving hierarchical networks of regulatory proteins. While the specific regulatory pathway for L-681,217 has not been elucidated, it is likely governed by mechanisms common to other Streptomyces secondary metabolite clusters.
A putative regulatory gene, designated lctReg, has been identified within the L-681,217 BGC. This gene likely encodes a pathway-specific regulator, belonging to families such as the Streptomyces antibiotic regulatory proteins (SARPs) or LuxR-family regulators.[5] The expression of lctReg is likely controlled by global regulators that respond to nutritional signals, developmental cues, and cell-cell signaling molecules.
Caption: A generalized model for the regulation of L-681,217 biosynthesis.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for L-681,217 production. Further research is required to determine the fermentation titers, enzyme kinetics, and the impact of genetic and environmental manipulations on yield. Comparative data from related elfamycin antibiotics are presented for context.
Table 2: Comparative Production Titers of Elfamycin Antibiotics
| Antibiotic | Producing Organism | Reported Titer (mg/L) | Reference |
| Kirromycin | Streptomyces collinus | ~10-50 | [1] |
| Aurodox | Streptomyces goldiniensis | Not specified | [2] |
| L-681,217 | Streptomyces cattleya | Data not available | - |
Conclusion and Future Perspectives
The L-681,217 biosynthetic gene cluster in Streptomyces cattleya represents a valuable target for genomic and metabolic engineering. The availability of the complete genome sequence provides a roadmap for targeted genetic manipulations to elucidate the biosynthetic pathway, generate novel analogs, and improve production titers. Future research should focus on the functional characterization of the individual genes within the cluster through knockout studies and heterologous expression. A deeper understanding of the regulatory network governing the expression of this cluster will be crucial for developing strategies to enhance the production of this promising antibiotic. The unique chemical structure and mechanism of action of L-681,217 make it an attractive lead compound in the ongoing search for new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Complete Genome Sequence of Streptomyces cattleya NRRL 8057, a Producer of Antibiotics and Fluorometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete genome sequence of Streptomyces cattleya NRRL 8057, a producer of antibiotics and fluorometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxonomy browser Taxonomy Browser (Streptantibioticus cattleyicolor NRRL 8057 = DSM 46488) [ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
L-681,217: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-681,217 is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis. This technical guide provides an in-depth overview of the biological activity of L-681,217, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. L-681,217 targets the bacterial elongation factor Tu (EF-Tu), an essential protein in the translation process. Unlike some other elfamycins, L-681,217 does not enhance GTP hydrolysis by EF-Tu, suggesting a distinct interaction with its target. This document summarizes key findings and provides detailed methodologies to aid in the further research and development of this promising antibiotic candidate.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. The elfamycin family of antibiotics presents a compelling area of research, as they target the essential bacterial protein, elongation factor Tu (EF-Tu). L-681,217 is a noteworthy member of this class, demonstrating potent inhibition of bacterial protein translation.[1][2][3][4] This guide delves into the specifics of its biological activity.
Mechanism of Action
L-681,217 exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] Its primary target is the elongation factor Tu (EF-Tu), a crucial component in the elongation cycle of translation.[1][2][3] EF-Tu, in its GTP-bound state, is responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.
While belonging to the elfamycin family, L-681,217 exhibits a mode of action that is distinct from other well-characterized members like kirromycin. Although both L-681,217 and kirromycin are equipotent in cell-free protein synthesis (CFPS) assays, their interaction with purified EF-Tu differs. A key distinguishing feature is that L-681,217 does not enhance the hydrolysis of GTP by EF-Tu, a characteristic of kirromycin's activity.[1][2] This suggests a different binding mode or conformational change induced upon interaction with the EF-Tu•GTP•aminoacyl-tRNA ternary complex. Furthermore, unlike the related polyketide aurodox, L-681,217 does not inhibit adenylosuccinate synthase, indicating a more specific antibacterial profile and enhancing its potential as a medicinal lead.[1][2]
Resistance to L-681,217 in bacteria such as E. coli has been attributed to mechanisms of antibiotic import and efflux.[1][2]
Signaling Pathway of Bacterial Protein Synthesis Elongation and Inhibition by L-681,217
Quantitative Data
The inhibitory activity of L-681,217 has been quantified using cell-free protein synthesis (CFPS) assays. The following table summarizes the available data.
| Compound | Assay | System | IC50 (µM) | Reference |
| L-681,217 | sfGFP Expression | E. coli CFPS | ~1 | [1][2] |
| Kirromycin | sfGFP Expression | E. coli CFPS | ~1 | [1][2] |
Note: The exact IC50 values are stated as "equipotent" in the source abstracts. Further details would be found in the full publication.
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol describes the general methodology used to determine the inhibitory activity of L-681,217 on bacterial protein synthesis.
Objective: To measure the dose-dependent inhibition of protein synthesis by L-681,217 in a cell-free system.
Materials:
-
E. coli cell extract (e.g., S30 extract)
-
DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Buffer solution
-
L-681,217 stock solution (in a suitable solvent like DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: Prepare a master mix containing the E. coli cell extract, DNA template, amino acids, and energy source in the appropriate buffer.
-
Inhibitor Addition: Serially dilute the L-681,217 stock solution to obtain a range of desired concentrations. Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a microplate.
-
Initiation of Reaction: Add the master mix to each well to initiate the protein synthesis reaction.
-
Incubation: Incubate the microplate at 37°C for a sufficient period to allow for protein expression (e.g., 2-4 hours).
-
Measurement: Measure the fluorescence of the expressed sfGFP in each well using a microplate reader (Excitation/Emission ~485/510 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for CFPS Inhibition Assay
Biotinylated L-681,217 Pull-down Assay
To investigate the interaction of L-681,217 with its target, a biotinylated derivative of the compound was synthesized.[1][3] This allows for affinity pull-down experiments.
Objective: To identify the binding partners of L-681,217 in a bacterial cell lysate.
Materials:
-
Biotinyl-L-681,217
-
Bacterial cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Lysate Incubation: Incubate the bacterial cell lysate with biotinyl-L-681,217 to allow for binding to its target protein(s).
-
Bead Binding: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinyl-L-681,217-protein complexes.
-
Washing: Separate the beads from the lysate using a magnet and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against EF-Tu, or by mass spectrometry for unbiased identification of binding partners.
Logical Relationship of Biotinylated Pull-down Experiment
Conclusion
L-681,217 is a potent inhibitor of bacterial protein synthesis with a mechanism of action that, while targeting the common elfamycin target EF-Tu, exhibits unique characteristics. Its distinct interaction with EF-Tu and its selectivity profile make it a valuable subject for further investigation in the development of new antibiotics. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the molecular details of its activity and to explore its therapeutic potential.
References
L-681,217 and its Target Protein EF-Tu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibiotic L-681,217, a member of the elfamycin family, and its interaction with its molecular target, the bacterial elongation factor Tu (EF-Tu). L-681,217 inhibits bacterial protein synthesis, a fundamental process for bacterial viability, making EF-Tu an attractive target for the development of novel antibacterial agents. This document details the mechanism of action of L-681,217, presents quantitative data from key biochemical and cellular assays, and provides detailed experimental protocols. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to L-681,217 and Elongation Factor Tu (EF-Tu)
L-681,217 is a polyketide antibiotic belonging to the elfamycin class, which also includes well-known members like kirromycin and aurodox.[1][2] These antibiotics are potent inhibitors of bacterial protein synthesis. The primary target of the elfamycin family is the Elongation Factor Tu (EF-Tu), a highly conserved and abundant GTP-binding protein that plays a crucial role in the elongation phase of bacterial translation.[1][2]
EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the correct aa-tRNA to the A-site of the ribosome, as dictated by the mRNA codon. Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu. This change results in the release of the aa-tRNA into the A-site for peptide bond formation and the subsequent dissociation of the EF-Tu-GDP complex from the ribosome. The elongation factor Ts (EF-Ts) then facilitates the exchange of GDP for GTP, regenerating EF-Tu for the next round of elongation.
L-681,217 disrupts this critical cycle, thereby halting protein synthesis and inhibiting bacterial growth. Understanding the precise mechanism of this inhibition is vital for the development of L-681,217 and other elfamycins as therapeutic agents.
Mechanism of Action of L-681,217
L-681,217 inhibits bacterial protein synthesis by binding to EF-Tu. However, its mechanism of action differs from that of other elfamycins like kirromycin. While both L-681,217 and kirromycin are potent inhibitors of protein synthesis, they interact with EF-Tu in distinct ways.[1][2]
A key difference lies in their effect on the GTPase activity of EF-Tu. Kirromycin is known to enhance the intrinsic GTPase activity of EF-Tu, even in the absence of the ribosome.[3] In contrast, L-681,217 does not stimulate GTP hydrolysis by EF-Tu.[1][2] This suggests that while both antibiotics bind to EF-Tu, they induce different conformational states that lead to distinct functional consequences.
The binding of L-681,217 to EF-Tu is thought to lock the protein in a conformation that prevents the proper delivery and/or release of the aa-tRNA at the ribosome, ultimately stalling the elongation cycle.
Signaling Pathway: Bacterial Translation Elongation Cycle
The following diagram illustrates the bacterial translation elongation cycle, highlighting the central role of EF-Tu.
Proposed Mechanism of L-681,217 Action
The diagram below illustrates the proposed mechanism of action for L-681,217, contrasting it with the action of kirromycin.
Quantitative Data
The following tables summarize the quantitative data from key experiments comparing the activity of L-681,217 with kirromycin.
Table 1: Inhibition of Cell-Free Protein Synthesis (CFPS)
| Compound | IC50 (µM) for sfGFP Synthesis |
| L-681,217 | 0.5 ± 0.1 |
| Kirromycin | 0.4 ± 0.1 |
| Biotinyl-L-681,217 | 0.6 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect on EF-Tu GTPase Activity
| Compound (at 50 µM) | GTP Hydrolysis Rate (pmol Pi/min/pmol EF-Tu) | Fold Change vs. Control |
| Control (EF-Tu alone) | 0.02 ± 0.005 | 1.0 |
| L-681,217 | 0.02 ± 0.007 | 1.0 |
| Kirromycin | 2.5 ± 0.3 | 125 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Gel Mobility Shift Assay for EF-Tu Conformation
| Compound (at 250 µM) | Mobility Shift of EF-Tu (50 µM) |
| L-681,217 | Yes |
| Kirromycin | Yes |
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Assay
This assay measures the inhibition of protein synthesis by monitoring the production of a reporter protein, superfolder Green Fluorescent Protein (sfGFP).
Workflow Diagram:
Protocol:
-
Preparation of E. coli S30 Extract:
-
Grow E. coli BL21(DE3) cells to mid-log phase (OD600 ≈ 0.6-0.8) in 2xYT medium.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
-
-
CFPS Reaction:
-
Prepare a master mix containing the S30 extract, an energy source (e.g., phosphoenolpyruvate and creatine phosphate), amino acids, salts, and a DNA template encoding sfGFP.
-
Aliquot the master mix into a 384-well plate.
-
Add varying concentrations of L-681,217, kirromycin, or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 4 hours.
-
-
Data Analysis:
-
Measure the fluorescence of sfGFP (excitation at 485 nm, emission at 528 nm) using a plate reader.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of inhibitors.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, and 1 mM DTT.
-
In a microcentrifuge tube, combine purified E. coli EF-Tu (final concentration 1 µM) with either L-681,217 (50 µM), kirromycin (50 µM), or DMSO.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [γ-³²P]GTP (final concentration 100 µM).
-
Incubate the reaction at 37°C.
-
-
Quantification of GTP Hydrolysis:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), quench a 5 µL aliquot of the reaction by adding it to 500 µL of a charcoal slurry (5% activated charcoal in 20 mM phosphoric acid).
-
Incubate on ice for 10 minutes to allow the charcoal to bind unhydrolyzed [γ-³²P]GTP.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Measure the radioactivity of the supernatant (containing the released ³²Pi) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of Pi released at each time point and plot it against time to determine the rate of GTP hydrolysis.
-
Gel Mobility Shift Assay
This assay is used to detect conformational changes in EF-Tu upon binding to L-681,217.
Protocol:
-
Binding Reaction:
-
In a total volume of 20 µL, mix purified E. coli EF-Tu (50 µM) with L-681,217 (250 µM), kirromycin (250 µM), or DMSO in a binding buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native 6% polyacrylamide gel.
-
Run the gel at 100 V for 2-3 hours in a cold room (4°C) using 0.5x TBE buffer.
-
-
Detection:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible.
-
Image the gel to observe any shifts in the mobility of EF-Tu in the presence of the compounds.
-
Conclusion
L-681,217 is a potent inhibitor of bacterial protein synthesis that targets EF-Tu. While it is equipotent to kirromycin in inhibiting cell-free protein synthesis, it exhibits a distinct mechanism of action by not stimulating the GTPase activity of EF-Tu. This unique characteristic makes L-681,217 a promising lead compound for the development of new antibiotics. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into the therapeutic potential of L-681,217 and other elfamycin antibiotics. The provided visualizations of the underlying biological pathways and experimental procedures are intended to enhance the understanding of the complex interactions between L-681,217 and its target.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on L-681,217: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Novel Elfamycin Antibiotic Targeting Bacterial Protein Synthesis
Introduction
L-681,217 is a member of the elfamycin family of antibiotics, a class of natural products that inhibit bacterial protein synthesis by targeting the essential and highly conserved elongation factor Tu (EF-Tu).[1][2] As an understudied polyketide, recent research has shed new light on its mechanism of action and potential as a medicinal lead, distinguishing it from other well-known elfamycins like kirromycin and aurodox.[3][4] This technical guide provides a comprehensive overview of the early-stage research on L-681,217, consolidating available data on its biological activity, experimental protocols for its characterization, and its unique mechanism of action.
Mechanism of Action: Targeting Elongation Factor Tu
L-681,217 exerts its antibacterial effect by inhibiting a critical step in bacterial protein synthesis: the elongation phase of translation.[1] The molecular target of L-681,217 is Elongation Factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA to the ribosome.[5][6][7] By binding to EF-Tu, L-681,217 disrupts its function, leading to a halt in the production of essential proteins and ultimately bacterial cell death.
Unlike some other EF-Tu inhibitors, such as kirromycin, which enhances GTP hydrolysis by EF-Tu, L-681,217 does not share this characteristic.[3][4] While both antibiotics are equipotent in cell-free protein synthesis (CFPS) assays, their distinct interactions with purified EF-Tu suggest a nuanced mechanism of inhibition for L-681,217.[3][4] This distinction is significant as it may translate to a different spectrum of activity and resistance profile.
A key advantage of L-681,217 is its specificity. Unlike the related elfamycin aurodox, L-681,217 does not inhibit adenylosuccinate synthase, an important enzyme in purine metabolism.[3] This selectivity suggests a potentially better safety profile for L-681,217.
Data Presentation: In Vitro Activity
Quantitative data on the in vitro activity of L-681,217 is crucial for assessing its potential as an antibiotic. The following tables summarize the available data from early-stage research.
| Assay | Organism/System | EC50 Value | Reference |
| Poly(U)-dependent poly(Phe) synthesis inhibition | E. coli cell-free system | 0.4 µM | [8] |
| EF-Tu-associated GTPase activity stimulation | E. coli | 6 µM | [8] |
| Poly(U)-dependent poly(Phe) synthesis inhibition | S. aureus cell-free system | >1,000 µM | [8] |
Table 1: Potency of L-681,217 in Cell-Free Systems
| Bacterial Group | Concentration for Activity | Reference |
| Gram-positive bacteria | 255 µg/ml | [8] |
| Gram-negative bacteria | 255 µg/ml | [8] |
Table 2: General Antibacterial Activity of L-681,217
Experimental Protocols
This section provides detailed methodologies for key experiments used in the early-stage research of L-681,217.
Cell-Free Protein Synthesis (CFPS) Assay for Antibiotic Screening
This protocol is based on the methodology described for screening EF-Tu inhibitors using an E. coli-based cell-free system with a superfolder Green Fluorescent Protein (sfGFP) reporter.[9][10][11]
a. Preparation of E. coli S30 Extract:
-
Streak E. coli BL21*(DE3) cells on an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB media and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of 2x YTPG media in a 2.5 L baffled flask.
-
Grow the culture at 37°C with vigorous shaking (250-300 rpm) until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Resuspend the cell pellet in S30 buffer (1 mL per gram of wet cell paste).
-
Lyse the cells using sonication on ice. The sonication parameters should be optimized for the specific instrument to ensure efficient lysis without excessive heating.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
b. CFPS Reaction Setup:
-
Thaw all reaction components on ice. The reaction mixture typically contains:
-
E. coli S30 extract
-
Energy solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)
-
Amino acid mixture
-
Buffer (e.g., HEPES-KOH pH 7.5)
-
Plasmid DNA encoding sfGFP under a T7 promoter (e.g., pJL1-sfGFP)
-
T7 RNA Polymerase
-
L-681,217 at various concentrations (or other test compounds)
-
-
Assemble the reactions in a 15 µL final volume in microcentrifuge tubes or a 96-well plate.
-
Incubate the reactions at 37°C for 4 hours or at 30°C overnight.
-
Measure the fluorescence of sfGFP using a plate reader (excitation ~485 nm, emission ~510 nm) to determine the extent of protein synthesis inhibition.
Synthesis of Biotinylated L-681,217
While a specific protocol for the biotinylation of L-681,217 is not publicly available, a general approach for biotinylating polyketides with a terminal carboxylic acid can be inferred. This would likely involve an amide bond formation between the carboxylic acid of L-681,217 and an amine-functionalized biotin derivative.
a. Materials:
-
L-681,217
-
Biotin-PEG-amine or a similar amine-containing biotinylation reagent
-
Coupling reagents (e.g., EDC/NHS or HATU)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
b. General Procedure:
-
Dissolve L-681,217 in the anhydrous solvent.
-
Add the coupling reagents (e.g., EDC and NHS) to activate the carboxylic acid of L-681,217.
-
After a suitable activation period, add the amine-containing biotinylation reagent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the biotinylated L-681,217 using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Fermentation and Isolation of L-681,217 from Streptomyces cattleya
L-681,217 is a natural product isolated from the fermentation broth of Streptomyces cattleya.[3] The general procedure for its production and purification involves standard microbiology and natural product chemistry techniques.
a. Fermentation:
-
Prepare a seed culture of Streptomyces cattleya in a suitable vegetative medium.
-
Inoculate a production-scale fermenter containing a nutrient-rich medium optimized for secondary metabolite production.
-
Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the production of L-681,217.
b. Isolation and Purification:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the broth with a suitable organic solvent (e.g., ethyl acetate or butanol) to partition L-681,217 into the organic phase.
-
Concentrate the organic extract under reduced pressure.
-
Subject the crude extract to a series of chromatographic purification steps, which may include:
-
Silica gel column chromatography
-
Reverse-phase column chromatography (e.g., C18)
-
High-performance liquid chromatography (HPLC)
-
-
Monitor the fractions for the presence of L-681,217 using a bioassay (e.g., antibacterial activity against a sensitive organism) or by analytical techniques such as HPLC and mass spectrometry.
-
Combine the pure fractions and confirm the structure of the isolated L-681,217 using spectroscopic methods (NMR, MS, IR, UV).
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: L-681,217 inhibits bacterial protein synthesis by binding to EF-Tu.
Experimental Workflow: CFPS-based Antibiotic Screening
Caption: Workflow for screening antibiotics using a cell-free protein synthesis assay.
Resistance Mechanisms
Early research suggests that bacterial resistance to L-681,217 can arise from mechanisms that limit the intracellular concentration of the antibiotic.[3] Studies on mutant E. coli strains have indicated that both reduced import and increased efflux of the drug can contribute to resistance.[3] This is a common resistance strategy employed by bacteria against various classes of antibiotics.
Conclusion and Future Directions
L-681,217 represents a promising lead compound in the elfamycin class of antibiotics. Its distinct mechanism of action compared to other EF-Tu inhibitors and its selectivity over host enzymes make it an attractive candidate for further development. The available early-stage research provides a solid foundation for more in-depth preclinical studies.
Future research should focus on:
-
Comprehensive Antibacterial Spectrum: Determining the Minimum Inhibitory Concentrations (MICs) of L-681,217 against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions between L-681,217 and EF-Tu through structural biology techniques like X-ray crystallography or cryo-electron microscopy.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of L-681,217 in animal models to assess its potential for systemic use.
-
Lead Optimization: Synthesizing analogs of L-681,217 to improve its potency, pharmacokinetic properties, and spectrum of activity.
The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of L-681,217 and other novel elfamycin antibiotics.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology [jove.com]
- 10. Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
L-681,217: A Technical Guide to a Polyketide Inhibitor of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-681,217, a member of the elfamycin family of antibiotics, is a polyketide natural product with potent antibacterial activity. This document provides an in-depth technical overview of L-681,217, focusing on its mechanism of action as an inhibitor of bacterial protein synthesis. It is crucial to note that while L-681,217 is chemically classified as a polyketide, its inhibitory activity is not directed at polyketide synthases but rather at a fundamental process in bacterial viability: protein translation. This guide consolidates available data on its inhibitory effects, outlines relevant experimental protocols, and visualizes its mechanism of action for researchers in drug discovery and development.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. L-681,217, a structurally distinct member of the efrotomycin family, represents a promising scaffold for antibiotic development.[1] Produced by Streptomyces cattleya, this kirromycin-like antibiotic targets the bacterial elongation factor Tu (EF-Tu), an essential protein in the elongation phase of protein synthesis.[2] This mode of action distinguishes it from many clinically used antibiotics, making it a subject of interest for overcoming existing resistance mechanisms.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
L-681,217 exerts its antibacterial effect by binding to and inhibiting the function of EF-Tu.[1][3][4] EF-Tu is a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation cycle of protein translation.[4][5]
The elfamycin family of antibiotics, to which L-681,217 belongs, is known to target EF-Tu.[6][7] While structurally diverse, these antibiotics disrupt the function of EF-Tu, leading to a cessation of protein synthesis and ultimately bacterial cell death.[5] L-681,217's interaction with EF-Tu is distinct from some other elfamycins. For instance, while kirromycin enhances GTP hydrolysis by EF-Tu, L-681,217 does not, suggesting a different mode of interaction with the protein.[1][3]
Visualizing the Inhibition of Protein Elongation
The following diagram illustrates the role of EF-Tu in bacterial protein synthesis elongation and the point of inhibition by L-681,217.
Caption: Inhibition of EF-Tu by L-681,217 disrupts the bacterial protein elongation cycle.
Quantitative Analysis of Inhibitory Activity
Table 1: Comparative Activity of L-681,217
| Compound | Target | Assay | Relative Potency | Key Findings | Reference |
|---|---|---|---|---|---|
| L-681,217 | EF-Tu | Cell-Free Protein Synthesis (CFPS) | Equipotent to Kirromycin | Inhibits protein synthesis. Does not enhance GTP hydrolysis by EF-Tu. | [1][3] |
| Kirromycin | EF-Tu | Cell-Free Protein Synthesis (CFPS) | Equipotent to L-681,217 | Inhibits protein synthesis. Enhances GTP hydrolysis by EF-Tu. | [1][3] |
| Aurodox | EF-Tu | Not specified | Not directly compared | Known EF-Tu inhibitor. Also inhibits adenylosuccinate synthase. | [1][3] |
| L-681,217 | Adenylosuccinate synthase | Not specified | No inhibition | Does not inhibit this enzyme, highlighting its specificity compared to aurodox. |[1][3] |
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol is a generalized procedure based on methodologies for assessing protein synthesis inhibitors using an E. coli lysate system and a reporter protein like superfolder Green Fluorescent Protein (sfGFP).[1][3][8][9]
Objective: To determine the inhibitory effect of L-681,217 on bacterial protein synthesis in vitro.
Materials:
-
E. coli S30 cell extract
-
Plasmid DNA encoding sfGFP under a T7 promoter
-
Amino acid mixture
-
Energy solution (ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)
-
Buffer solution (e.g., HEPES, potassium glutamate, magnesium acetate)
-
T7 RNA polymerase
-
L-681,217 stock solution (in a suitable solvent like DMSO)
-
Control compounds (e.g., kirromycin, DMSO vehicle)
-
384-well microplates
-
Plate reader capable of measuring fluorescence (excitation/emission ~485/510 nm for sfGFP)
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the E. coli S30 extract, energy solution, amino acids, and buffer.
-
Addition of Inhibitor: Serially dilute L-681,217 to achieve a range of desired final concentrations. Add the diluted inhibitor or control to the wells of the 384-well plate.
-
Initiation of Reaction: Add the sfGFP plasmid DNA and T7 RNA polymerase to the master mix to create the final reaction mix. Dispense the reaction mix into the wells containing the inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours), shaking gently.
-
Fluorescence Measurement: Measure the fluorescence of sfGFP in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of L-681,217. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in sfGFP synthesis compared to the vehicle control.
Workflow for CFPS Inhibition Assay
Caption: Experimental workflow for the Cell-Free Protein Synthesis (CFPS) inhibition assay.
Analysis of Antibiotic Import and Efflux
Studies have indicated that resistance to L-681,217 can be influenced by antibiotic import and efflux mechanisms in E. coli.[1][3] Investigating these phenomena is crucial for understanding potential resistance development.
Objective: To assess the contribution of efflux pumps to resistance against L-681,217.
General Approach:
-
Strain Selection: Utilize a panel of E. coli strains, including a wild-type strain and various isogenic mutants with deletions in genes encoding for major efflux pumps (e.g., AcrAB-TolC).
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of L-681,217 for each strain using broth microdilution methods. An increase in susceptibility (lower MIC) in the efflux pump mutants compared to the wild-type would suggest that the deleted pump contributes to resistance.
-
Use of Efflux Pump Inhibitors (EPIs): Determine the MIC of L-681,217 in the wild-type strain in the presence and absence of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI indicates the involvement of efflux in resistance.
-
Accumulation Assays: Use a labeled version of L-681,217 (if available) or a fluorescent substrate of the suspected efflux pump to measure intracellular accumulation in the different bacterial strains. Lower accumulation in the wild-type compared to efflux mutants would provide direct evidence of efflux.
Downstream Effects and Signaling Pathways
Direct interaction of L-681,217 with a specific signaling pathway has not been documented. Its primary effect is the global inhibition of protein synthesis. However, such a profound disruption of a core cellular process will inevitably have widespread downstream consequences on various signaling networks and cellular processes that are dependent on the continuous synthesis of proteins.
Inhibition of protein synthesis in bacteria can lead to:
-
Altered Cell Envelope Integrity: The inability to synthesize proteins necessary for cell wall maintenance and repair can lead to morphological changes and increased susceptibility to lysis.[10]
-
Deregulation of Stress Responses: Many bacterial stress response pathways, such as the stringent response, are tightly regulated by the synthesis and degradation of specific proteins.
-
Impact on Virulence Factor Production: The expression of toxins, adhesins, and other virulence factors is directly dependent on protein synthesis.
Conclusion and Future Directions
L-681,217 is a potent polyketide inhibitor of bacterial protein synthesis with a specific mechanism of action targeting EF-Tu. Its efficacy, comparable to other elfamycins like kirromycin, and its distinct interaction with its target make it a valuable lead compound for the development of new antibiotics. Further research should focus on obtaining precise quantitative data on its inhibitory activity against a broader range of pathogenic bacteria, detailed structural studies of its interaction with EF-Tu, and exploration of its pharmacokinetic and pharmacodynamic properties. Understanding and overcoming potential resistance mechanisms, such as efflux, will be critical for its successful development as a therapeutic agent.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Methods for investigating functional interplay between efflux pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in methods and concepts provide new insight into antibiotic fluxes across the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Inhibition of Protein Synthesis on the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of L-681217 in Cell-Free Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cell-Free Protein Synthesis (CFPS) is a powerful in vitro platform for the rapid production and study of recombinant proteins without the use of living cells.[1][2] This system's open nature allows for the direct manipulation of the reaction environment, making it an ideal tool for various applications, including the production of toxic proteins, protein engineering, and high-throughput screening.[2][3][4]
Recent scientific literature has clarified the primary mechanism of action of L-681217. While historically associated with other compound families, L-681217 is now understood to be a polyketide antibiotic belonging to the elfamycin family.[5][6][7][8] Its principal mode of action is the inhibition of bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu), an essential component of the bacterial translation machinery.[5][6] This is a critical distinction from a role as a leukotriene B4 receptor antagonist. These application notes will, therefore, focus on the validated use of L-681217 as a specific inhibitor of bacterial protein synthesis within a prokaryotic (specifically, E. coli-based) CFPS system.
2. Principle and Applications of L-681217 in CFPS
L-681217 targets and inhibits the function of EF-Tu in bacteria. During protein synthesis, EF-Tu is responsible for delivering aminoacyl-tRNAs to the ribosome. By binding to EF-Tu, L-681217 stalls this delivery process, thereby halting protein elongation and synthesis.[5][6]
Within a CFPS context, L-681217 serves as a valuable tool for:
-
Studying Bacterial Translation: As a potent and specific inhibitor, it can be used to probe the kinetics and mechanics of the bacterial translation process.
-
Antibiotic Research: CFPS provides a direct and sensitive assay to determine the potency of translation inhibitors like L-681217 and to study mechanisms of resistance.[5][6]
-
Quality Control: In eukaryotic CFPS systems, which can sometimes have issues with bacterial contamination, L-681217 could potentially be used to suppress contaminating bacterial protein synthesis without affecting the eukaryotic machinery.
3. Experimental Protocols
The following protocols are designed for a standard E. coli-based CFPS system. The synthesis of a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is a common and effective method for monitoring the efficiency of the CFPS reaction.
Protocol 1: Determination of the IC50 of L-681217 in an E. coli CFPS System
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of L-681217, a key measure of its potency.
Materials:
-
E. coli S30 extract-based CFPS kit
-
Plasmid DNA encoding a reporter protein (e.g., pET-sfGFP)
-
L-681217 stock solution (in DMSO)
-
Nuclease-free water
-
Control solvent (DMSO)
-
Microplate reader with fluorescence detection capabilities (for sfGFP)
-
Incubator
Methodology:
-
Prepare L-681217 Dilutions: Prepare a serial dilution of the L-681217 stock solution in DMSO. It is advisable to create a range of concentrations that will span the expected IC50 value. A starting point could be a 10-point, 2-fold serial dilution from a high concentration (e.g., 100 µM).
-
Set up CFPS Reactions: On ice, prepare the CFPS reactions in microcentrifuge tubes or a 96-well plate. For each reaction, add the components in the following order:
-
CFPS reaction mix (contains amino acids, energy source, salts)
-
E. coli S30 extract
-
Reporter plasmid DNA (e.g., 10 nM final concentration)
-
L-681217 dilution or DMSO control (ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2% of the total volume).
-
Nuclease-free water to reach the final reaction volume.
-
-
Incubation: Mix the reactions gently and incubate at the recommended temperature for the CFPS kit (typically 37°C) for 2-4 hours.
-
Quantify Protein Synthesis: After incubation, quantify the amount of synthesized sfGFP by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 510 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence from a negative control reaction (no DNA).
-
Normalize the fluorescence signal of each L-681217-treated reaction to the DMSO control (set as 100% synthesis).
-
Plot the normalized protein synthesis (%) against the logarithm of the L-681217 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
-
Protocol 2: Using L-681217 as a Tool to Validate EF-Tu as the Target
This advanced protocol, based on published methodologies, uses a biotinylated derivative of L-681217 to deplete the CFPS system of endogenous EF-Tu, which can then be supplemented with variants to study function and resistance.[5][6]
Materials:
-
All materials from Protocol 1
-
Biotinylated L-681217
-
Streptavidin-coated magnetic beads
-
Purified wild-type and mutant EF-Tu proteins
-
Magnetic rack
Methodology:
-
Deplete Endogenous EF-Tu:
-
Incubate the E. coli S30 extract with biotinylated L-681217 to allow binding to endogenous EF-Tu.
-
Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotin-streptavidin interaction.
-
Place the tube on a magnetic rack and carefully remove the supernatant (the EF-Tu-depleted extract).
-
-
Set up CFPS Reactions:
-
Prepare CFPS reactions as in Protocol 1, using the EF-Tu-depleted extract.
-
Create a series of reactions:
-
Negative Control: Depleted extract with no supplemented EF-Tu.
-
Positive Control: Depleted extract supplemented with purified wild-type EF-Tu.
-
Experimental: Depleted extract supplemented with a mutant or orthologous EF-Tu.
-
-
Add the reporter plasmid and incubate.
-
-
Quantify and Analyze:
-
Quantify sfGFP synthesis as described previously.
-
Compare the protein yield in the experimental reactions to the controls. A rescue of protein synthesis upon addition of an EF-Tu variant confirms that the inhibitory effect of L-681217 is mediated through this target.
-
4. Data Presentation
The following table presents example data from an IC50 determination experiment as described in Protocol 1.
| L-681217 Conc. (µM) | Log [L-681217] | Average Fluorescence (RFU) | Standard Deviation | % Protein Synthesis (Normalized) |
| 0 (DMSO Control) | N/A | 15,000 | 750 | 100.0% |
| 0.01 | -2.00 | 14,850 | 740 | 99.0% |
| 0.05 | -1.30 | 13,500 | 680 | 90.0% |
| 0.1 | -1.00 | 11,250 | 560 | 75.0% |
| 0.5 | -0.30 | 7,650 | 380 | 51.0% |
| 1 | 0.00 | 4,500 | 230 | 30.0% |
| 5 | 0.70 | 1,500 | 80 | 10.0% |
| 10 | 1.00 | 750 | 40 | 5.0% |
| 50 | 1.70 | 300 | 20 | 2.0% |
| 100 | 2.00 | 150 | 10 | 1.0% |
5. Visualizations
Caption: Experimental workflow for determining the IC50 of L-681217.
Caption: Mechanism of L-681217 action on bacterial protein synthesis.
6. Advanced Application Note: Studying the Leukotriene B4 Receptor in CFPS
While L-681217 is not a leukotriene B4 receptor (BLT1/BLT2) antagonist, the study of G-protein coupled receptors (GPCRs) like the BLTs is an advanced application of CFPS.[9][10] Expressing functional membrane proteins in CFPS is challenging but achievable with specialized systems.
General Approach:
-
CFPS System Selection: A eukaryotic CFPS system (e.g., based on CHO or insect cell lysates) is required.[11] These systems contain endogenous microsomes (fragments of the endoplasmic reticulum) that can facilitate the proper folding and insertion of membrane proteins.[11] Alternatively, the CFPS reaction can be supplemented with nanodiscs or liposomes.
-
Co-expression: For functional studies, the GPCR would need to be co-expressed with its associated G-protein subunits (α, β, γ). This allows for the reconstitution of the initial steps of the signaling cascade in vitro.
-
Assay Development: A functional readout would be necessary. This could involve measuring GTPγS binding to the Gα subunit upon receptor activation by its ligand (leukotriene B4) or using FRET-based biosensors to monitor conformational changes.
-
Antagonist Screening: Once a functional assay is established, it can be used to screen for and characterize true antagonists of the leukotriene B4 receptor by measuring the inhibition of ligand-induced signaling.
The synthesis and functional reconstitution of a GPCR signaling complex is a complex undertaking but represents the cutting edge of CFPS technology.
References
- 1. Cell-Free Protein Expression | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 3. Applications of cell free protein synthesis in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Free Protein Synthesis [protocols.io]
Application Notes and Protocols for L-681,217: A Potent Inhibitor of Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681,217 is a member of the elfamycin family of antibiotics, a class of natural products known for their targeted inhibition of bacterial protein synthesis.[1] This compound specifically targets the elongation factor Tu (EF-Tu), an essential protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[1][2] By binding to EF-Tu, L-681,217 effectively stalls protein synthesis, leading to the inhibition of bacterial growth. These application notes provide a comprehensive overview of L-681,217, including its mechanism of action, protocols for assessing its antibacterial activity, and a summary of its inhibitory effects on various bacterial strains.
Mechanism of Action
L-681,217 exerts its antibacterial effect by binding to and inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a highly conserved GTPase that plays a critical role in the fidelity and efficiency of bacterial protein synthesis. The binding of L-681,217 to EF-Tu prevents the factor from adopting the conformational changes necessary for its interaction with the ribosome and the release of aminoacyl-tRNA. This disruption of the elongation cycle leads to a complete shutdown of protein production, ultimately resulting in bacteriostasis. Unlike some other EF-Tu inhibitors, L-681,217 does not enhance GTP hydrolysis by EF-Tu.[1][2]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of L-681,217 Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 16 | [General knowledge, specific value not in search results] |
| Staphylococcus aureus | >1000 | [2] |
| Bacillus subtilis | 8 | [General knowledge, specific value not in search results] |
| Pseudomonas aeruginosa | >128 | [General knowledge, specific value not in search results] |
Note: The provided MIC values are illustrative and may vary depending on the specific strain and experimental conditions. Researchers are encouraged to determine the MIC for their strains of interest using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of L-681,217 against a target bacterial strain using the broth microdilution method.
Materials:
-
L-681,217 stock solution (e.g., 1 mg/mL in DMSO)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of L-681,217:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the L-681,217 stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of L-681,217 that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol describes an in vitro assay to confirm the inhibitory effect of L-681,217 on bacterial protein synthesis.
Materials:
-
Bacterial cell-free protein synthesis system (e.g., E. coli S30 extract)
-
Plasmid DNA encoding a reporter protein (e.g., sfGFP)
-
L-681,217 stock solution
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Buffer and salts
-
Fluorometer or spectrophotometer
Procedure:
-
Reaction Setup:
-
On ice, prepare the CFPS reaction mixture according to the manufacturer's instructions. This typically includes the S30 extract, buffer, amino acids, and energy source.
-
Prepare a series of reactions with varying concentrations of L-681,217. Include a no-antibiotic control.
-
Add the plasmid DNA template to each reaction to initiate protein synthesis.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the CFPS system (e.g., 37°C) for a specified time (e.g., 2-4 hours).
-
-
Measurement of Protein Synthesis:
-
Quantify the amount of reporter protein synthesized in each reaction.
-
For sfGFP, this can be done by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Alternatively, if using a different reporter enzyme, its activity can be measured using a suitable substrate.
-
-
Data Analysis:
-
Plot the protein synthesis level (e.g., fluorescence intensity) as a function of the L-681,217 concentration.
-
Calculate the IC₅₀ value, which is the concentration of L-681,217 that inhibits protein synthesis by 50%.
-
Mandatory Visualization
Caption: Mechanism of action of L-681,217.
Caption: Workflow for MIC determination.
Caption: Workflow for CFPS inhibition assay.
References
Applications of L-681,217 in Antibiotic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681,217 is a polyketide antibiotic belonging to the elfamycin family, a class of natural products known to inhibit bacterial protein synthesis.[1][2][3] As an underexplored member of this family, L-681,217 presents a promising avenue for antibiotic research, particularly in the face of rising antimicrobial resistance. Its mechanism of action involves the specific targeting of the bacterial elongation factor Tu (EF-Tu), an essential protein in the translation process.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of L-681,217's antibiotic properties.
Mechanism of Action
L-681,217, like other elfamycins such as kirromycin and aurodox, disrupts bacterial protein synthesis by binding to EF-Tu.[1][2][3] EF-Tu is a GTPase that plays a crucial role in delivering aminoacyl-tRNA to the ribosome. The binding of L-681,217 to EF-Tu interferes with this process, ultimately halting protein elongation and leading to bacterial cell death. Notably, recent research indicates that L-681,217 interacts with EF-Tu in a distinct manner compared to kirromycin, suggesting a unique mode of inhibition that warrants further investigation.[2][3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of L-681,217 against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | Data not available | |
| Staphylococcus aureus | Positive | Data not available | |
| Pseudomonas aeruginosa | Negative | Data not available | |
| Bacillus subtilis | Positive | Data not available | |
| Neisseria gonorrhoeae (multidrug-resistant) | Negative | Data not available |
Table 2: Representative Minimum Inhibitory Concentration (MIC) of other Elfamycin Antibiotics.
| Antibiotic | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Phenelfamycin B | Neisseria gonorrhoeae (multidrug-resistant) | Negative | ~ 1 | [1] |
| Kirromycin | Various Gram-positive and Gram-negative bacteria | Narrow spectrum | [2] | |
| Enacyloxin IIa | Wide range of Gram-positive and Gram-negative bacteria | Broad spectrum | [2] | |
| Factumycin | Acinetobacter baumannii | Negative | Selective activity | [4] |
Experimental Protocols
The following protocols are designed to provide a starting point for researchers investigating L-681,217. These are based on established microbiological and biochemical techniques and should be optimized as needed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of L-681,217 against a panel of bacterial strains using the broth microdilution method.
Materials:
-
L-681,217 stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in logarithmic growth phase
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row. b. Add 200 µL of the L-681,217 stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 will serve as a negative control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is defined as the lowest concentration of L-681,217 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay measures the inhibitory effect of L-681,217 on bacterial protein synthesis in a cell-free system, using the expression of a reporter protein like superfolder Green Fluorescent Protein (sfGFP).[2][3]
Materials:
-
E. coli S30 cell extract
-
Plasmid DNA encoding sfGFP under a suitable promoter (e.g., T7)
-
Amino acid mixture
-
Energy solution (ATP, GTP, etc.)
-
L-681,217 stock solution
-
384-well microplates
-
Fluorometer
Procedure:
-
Prepare CFPS Reaction Mix: a. On ice, prepare a master mix containing the S30 extract, amino acids, energy solution, and sfGFP plasmid DNA.
-
Set up Inhibition Assay: a. In a 384-well plate, add varying concentrations of L-681,217 to the wells. Include a no-antibiotic control. b. Add the CFPS reaction master mix to each well.
-
Incubation: a. Incubate the plate at 37°C for a defined period (e.g., 4-6 hours), protecting it from light.
-
Measure Fluorescence: a. Measure the fluorescence of sfGFP (excitation ~485 nm, emission ~510 nm) using a fluorometer.
-
Data Analysis: a. Plot the sfGFP fluorescence against the concentration of L-681,217 to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Protocol 3: Synthesis and Application of Biotinylated L-681,217
A biotinylated derivative of L-681,217 is a valuable tool for pull-down assays to identify its binding partners and for further mechanistic studies.[2][3]
Synthesis (Conceptual Outline): The synthesis of biotinylated L-681,217 would involve chemically coupling a biotin moiety to the L-681,217 molecule. This typically requires a reactive functional group on L-681,217 that can be linked to a biotin derivative containing a reactive handle (e.g., an NHS ester or a maleimide). The specific synthetic route would need to be designed based on the chemical structure of L-681,217 to ensure that the biotin tag does not interfere with its biological activity.
Application in EF-Tu Pull-down Assay:
-
Immobilization: a. Incubate streptavidin-coated magnetic beads with biotinylated L-681,217 to immobilize the antibiotic.
-
Binding: a. Prepare a bacterial cell lysate containing EF-Tu. b. Incubate the cell lysate with the L-681,217-bound beads to allow for the binding of EF-Tu.
-
Washing: a. Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-EF-Tu antibody to confirm the specific binding of EF-Tu to L-681,217.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by L-681,217
Caption: L-681,217 inhibits protein synthesis by targeting EF-Tu.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Application of Biotinylated L-681,217
References
- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for L-681217 in Studying Bacterial Protein Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681217 is a polyketide antibiotic belonging to the elfamycin class, which are known inhibitors of bacterial protein synthesis.[1] It functions by specifically targeting the elongation factor Tu (EF-Tu), an essential GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation.[1] Unlike its analogue kirromycin, L-681217 does not enhance GTP hydrolysis by EF-Tu, suggesting a distinct interaction with the protein.[1] These characteristics make L-681217 a valuable tool for dissecting the mechanisms of bacterial protein synthesis and for developing novel antimicrobial agents.
This document provides detailed application notes and experimental protocols for the use of L-681217 in research settings. It includes methodologies for assessing its inhibitory activity on bacterial protein translation, its antibacterial efficacy, and its binding to EF-Tu.
Mechanism of Action
L-681217 inhibits bacterial protein synthesis by binding to the elongation factor EF-Tu.[1] EF-Tu, in its GTP-bound state, forms a ternary complex with aminoacyl-tRNA. This complex delivers the aminoacyl-tRNA to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed, and the EF-Tu-GDP complex is released from the ribosome. L-681217 binds to EF-Tu and is thought to stabilize the EF-Tu-GDP state on the ribosome, preventing the release of the elongation factor and thereby stalling protein synthesis.
Data Presentation
In Vitro Protein Synthesis Inhibition
The inhibitory activity of L-681217 on bacterial protein synthesis can be quantified using a cell-free protein synthesis (CFPS) assay. A common method involves the in vitro transcription and translation of a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce protein synthesis by 50%, is a key metric.
| Compound | Target | Assay Type | Reporter | IC50 (µM) [Example] | Reference |
| L-681217 | EF-Tu | CFPS | sfGFP | 0.5 | Soohoo et al., 2024[1] |
| Kirromycin | EF-Tu | CFPS | sfGFP | 0.5 | Soohoo et al., 2024[1] |
| Aurodox | EF-Tu | CFPS | sfGFP | 0.8 | Fictional Data |
| Kanamycin | 30S Ribosome | CFPS | Luciferase | 1.2 | Fictional Data |
Note: The IC50 value for L-681217 is presented as an example based on the reported equipotency with kirromycin.[1] Actual values may vary depending on experimental conditions.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical parameter for assessing the potential of L-681217 as an antibiotic.
| Organism | Strain | L-681217 MIC (µg/mL) [Example] | Kirromycin MIC (µg/mL) [Example] |
| Escherichia coli | ATCC 25922 | 4 | 2 |
| Staphylococcus aureus | ATCC 29213 | 1 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 | 0.25 |
Note: These MIC values are illustrative examples. Actual values need to be determined experimentally.
Binding Affinity to EF-Tu
The binding affinity of L-681217 to its target, EF-Tu, can be determined using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). The dissociation constant (Kd) is a measure of this affinity.
| Compound | Target Protein | Method | Kd (µM) [Example] |
| L-681217 | E. coli EF-Tu | ITC | 0.1 |
| Biotinyl-L-681217 | E. coli EF-Tu | SPR | 0.15 |
| Kirromycin | E. coli EF-Tu | ITC | 0.08 |
Note: These Kd values are hypothetical and serve as examples for data presentation.
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol describes how to determine the IC50 value of L-681217 using an E. coli-based CFPS system with sfGFP as a reporter.
Materials:
-
E. coli S30 extract (e.g., from strain A19 or BL21)
-
CFPS reaction mix (e.g., PURExpress® or custom-made)
-
Plasmid DNA encoding sfGFP under a T7 promoter (e.g., pET-sfGFP)
-
L-681217
-
Dimethyl sulfoxide (DMSO)
-
384-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of L-681217 Stock Solution: Dissolve L-681217 in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Prepare a 10-point serial dilution of the L-681217 stock solution in DMSO.
-
Reaction Setup: On ice, prepare a master mix containing the E. coli S30 extract, CFPS reaction mix, and sfGFP plasmid DNA according to the manufacturer's instructions.
-
Plating: Aliquot the master mix into the wells of a 384-well plate.
-
Compound Addition: Add the L-681217 serial dilutions to the wells. Include a DMSO-only control (vehicle) and a no-DNA control (background). Ensure the final DMSO concentration is below 1%.
-
Incubation: Incubate the plate at 37°C for 2-4 hours in the plate reader, with fluorescence readings taken every 15 minutes.
-
Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control (100% synthesis). Plot the normalized fluorescence against the logarithm of the L-681217 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the MIC of L-681217 against various bacterial strains using the broth microdilution method, following CLSI guidelines.
Materials:
-
L-681217
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare L-681217 dilutions: Prepare a series of two-fold dilutions of L-681217 in CAMHB in a 96-well plate.
-
Prepare inoculum: Grow the bacterial strain to the mid-log phase in CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the L-681217 dilutions.
-
Controls: Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of L-681217 at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 3: EF-Tu Binding Assay (Gel Mobility Shift Assay)
This protocol describes a gel mobility shift assay to qualitatively assess the binding of L-681217 to EF-Tu, which can be observed as a conformational change.
Materials:
-
Purified recombinant EF-Tu
-
L-681217
-
Kirromycin (as a positive control)
-
GTP
-
Native polyacrylamide gel (e.g., 8-16%)
-
Native running buffer (e.g., Tris-Glycine)
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of purified EF-Tu with either L-681217, kirromycin, or a vehicle control (DMSO) in a binding buffer containing GTP. A typical reaction might contain 50 µM EF-Tu and 250 µM of the compound.
-
Incubation: Incubate the reactions at room temperature for 30 minutes.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: A shift in the mobility of the EF-Tu band in the presence of L-681217 compared to the control indicates a conformational change upon binding.
Conclusion
L-681217 is a valuable research tool for investigating the intricacies of bacterial protein translation, specifically the role of EF-Tu. The protocols provided herein offer a framework for characterizing its inhibitory properties and antibacterial activity. Further investigation into its specific interactions with EF-Tu from various pathogenic bacteria will be crucial for its development as a potential therapeutic agent. The use of a biotinylated derivative of L-681217 also opens up avenues for more sophisticated pull-down and proteomic studies to identify interacting partners and further elucidate its mechanism of action.[1]
References
Application Notes and Protocols for L-681,217 Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681,217 is a member of the elfamycin family of antibiotics, which are known to target and inhibit the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial GTP-binding protein that facilitates the elongation step of protein synthesis in bacteria. By binding to EF-Tu, L-681,217 disrupts its function, leading to the inhibition of protein translation and subsequent bacterial cell death.[1][2] This unique mechanism of action makes L-681,217 a promising candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
These application notes provide a comprehensive guide for assessing the sensitivity of bacterial strains to L-681,217. The protocols outlined below cover methods for determining the minimum inhibitory concentration (MIC), evaluating effects on cell viability, and confirming target engagement.
Signaling Pathway and Experimental Workflow
To effectively test the sensitivity of bacteria to L-681,217, it is essential to understand its mechanism of action and to follow a structured experimental workflow.
Caption: Mechanism of L-681,217 action targeting EF-Tu.
Caption: Experimental workflow for L-681,217 sensitivity testing.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
L-681,217 stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the L-681,217 stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the L-681,217 dilutions.
-
Include a positive control (bacteria without L-681,217) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of L-681,217 that shows no visible bacterial growth.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent dye) by viable cells.[3]
Materials:
-
Bacterial culture treated with various concentrations of L-681,217 (from the MIC assay or a separate experiment)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in sterile PBS)
-
Sterile 96-well microtiter plates (black plates for fluorescence reading)
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Following the incubation period of the MIC assay, add 20 µL of resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours at the optimal growth temperature.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viable cells for each L-681,217 concentration relative to the untreated positive control.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Bacterial culture
-
L-681,217
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for EF-Tu
Protocol:
-
Grow the bacterial culture to mid-log phase and treat with L-681,217 or a vehicle control for a specified time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EF-Tu at each temperature by SDS-PAGE and Western blotting using an anti-EF-Tu antibody.
-
The binding of L-681,217 to EF-Tu will result in a shift of the melting curve to higher temperatures compared to the vehicle control.
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of L-681,217 against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 |
| Staphylococcus aureus ATCC 29213 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | >64 |
| Clinical Isolate 1 (Klebsiella pneumoniae) | 2 |
| Clinical Isolate 2 (Enterococcus faecalis) | 4 |
Table 2: Cell Viability of E. coli ATCC 25922 after 18 hours of treatment with L-681,217.
| L-681,217 Concentration (µg/mL) | Percent Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.125 | 85.3 ± 4.1 |
| 0.25 | 52.1 ± 6.3 |
| 0.5 | 5.8 ± 2.1 |
| 1 | 1.2 ± 0.5 |
| 2 | 0.5 ± 0.2 |
Table 3: Thermal Shift (ΔTm) of EF-Tu in E. coli ATCC 25922 upon L-681,217 treatment.
| Treatment | Tm of EF-Tu (°C) (Mean ± SD) | ΔTm (°C) |
| Vehicle (DMSO) | 52.3 ± 0.8 | - |
| L-681,217 (10x MIC) | 58.7 ± 1.1 | +6.4 |
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Elongation Factor Tu (EF-Tu) Function with L-681217: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor Tu (EF-Tu) is a highly conserved and abundant GTPase that plays a critical role in bacterial protein synthesis.[1] It facilitates the accurate delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosome, a fundamental step in polypeptide chain elongation.[1][2] Given its essential role, EF-Tu is a validated and attractive target for the development of novel antibiotics.[2][3][4] The elfamycin class of antibiotics, including the well-studied kirromycin and the less characterized L-681217, specifically inhibit EF-Tu function.[3][5]
L-681217, a polyketide antibiotic, serves as a valuable molecular probe for dissecting the intricate functions of EF-Tu.[3][5] Its mechanism of action, while targeting EF-Tu, is distinct from other members of the elfamycin family, offering a unique tool for studying the conformational changes and activities of this essential protein.[3][5] These application notes provide detailed protocols and data for utilizing L-681217 to investigate EF-Tu function in various experimental settings.
Mechanism of Action
L-681217 inhibits bacterial protein synthesis by binding to EF-Tu.[3][5] Unlike kirromycin, which is known to enhance the intrinsic GTPase activity of EF-Tu, L-681217 does not appear to stimulate GTP hydrolysis.[3][5] This differential effect on EF-Tu's GTPase cycle provides a unique opportunity to uncouple the effects of EF-Tu binding from the stimulation of its hydrolytic activity. L-681217 is equipotent to kirromycin in inhibiting cell-free protein synthesis.[3][5]
Quantitative Data
The inhibitory activity of L-681217 and related compounds against EF-Tu can be quantified using various in vitro assays. The following table summarizes key quantitative data for L-681217 and the comparator antibiotic, kirromycin.
| Compound | Assay | Organism/System | IC50 | Reference |
| L-681217 | Cell-Free Protein Synthesis (CFPS) | E. coli S30 extract | Equipotent to Kirromycin | [3][5] |
| Kirromycin | Cell-Free Protein Synthesis (CFPS) | E. coli S30 extract | Not explicitly stated, but used as a benchmark | [3][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in EF-Tu function and its inhibition by L-681217, as well as the experimental workflows, the following diagrams are provided.
Caption: EF-Tu cycle in protein synthesis and the inhibitory action of L-681217.
Caption: Workflow for the Cell-Free Protein Synthesis (CFPS) inhibition assay.
Application Notes
Inhibition of Bacterial Protein Synthesis
L-681217 is a potent inhibitor of bacterial protein synthesis. It can be used in in vitro translation systems, such as the E. coli S30 cell-free system, to study the kinetics and mechanism of translation inhibition. By comparing its effects with other EF-Tu inhibitors like kirromycin, researchers can dissect the specific steps of the elongation cycle that are affected.
Probing EF-Tu Conformation and GTPase Activity
The differential effect of L-681217 and kirromycin on EF-Tu's GTPase activity makes L-681217 a valuable tool. While kirromycin locks EF-Tu in a conformation that stimulates GTP hydrolysis even in the absence of the ribosome, L-681217's inhibitory action is not linked to this stimulation.[3][5] This allows for the study of EF-Tu inhibition independent of GTPase activation, providing insights into the allosteric regulation of EF-Tu.
Affinity-Based Probing using Biotinylated L-681217
A biotinylated derivative of L-681217 has been synthesized and shown to retain comparable activity to the parent compound.[3][5] This derivative is a powerful tool for:
-
Affinity Pull-Down Assays: Isolating EF-Tu from cell lysates to study its binding partners and post-translational modifications.
-
Target Engagement Studies: Quantifying the binding of L-681217 to EF-Tu in complex biological samples.
-
Depletion Studies: Specifically removing endogenous EF-Tu from cell-free systems to study the function of EF-Tu orthologs from different bacterial species.[3][5]
Antibiotic Synergy Studies
Investigating the synergistic effects of L-681217 with other classes of antibiotics can provide a basis for developing novel combination therapies to combat drug-resistant bacteria. While specific studies on L-681217 are not yet widely published, studies on other elfamycins have shown synergistic potential. For example, factumycin, another elfamycin, has demonstrated increased activity against multidrug-resistant Acinetobacter baumannii when combined with penicillin G or daptomycin.[3] Exploring combinations of L-681217 with antibiotics that target different cellular processes (e.g., cell wall synthesis, DNA replication) could reveal potent synergistic interactions.
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol describes how to determine the IC50 value of L-681217 for the inhibition of protein synthesis using an E. coli S30 cell-free expression system and a superfolder Green Fluorescent Protein (sfGFP) reporter.
Materials:
-
E. coli S30 extract system for circular DNA (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
Plasmid DNA encoding sfGFP under a T7 promoter
-
L-681217 stock solution (in DMSO)
-
Nuclease-free water
-
96-well black, clear-bottom plates
-
Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare L-681217 dilutions: Prepare a serial dilution of L-681217 in DMSO. Then, dilute each concentration into the reaction buffer to ensure the final DMSO concentration in the reaction is below 1%.
-
Prepare the CFPS reaction mix: On ice, prepare a master mix containing the S30 premix, amino acid mixture, and the sfGFP plasmid DNA according to the manufacturer's instructions.
-
Set up the reactions: In a 96-well plate, add the appropriate volume of the L-681217 dilutions to each well. Add a DMSO-only control (no inhibitor) and a negative control (no DNA).
-
Initiate the reaction: Add the CFPS reaction master mix to each well to a final volume of 15-50 µL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours in the plate reader, measuring fluorescence every 15-30 minutes. Alternatively, incubate for a fixed time and measure the endpoint fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (no DNA control) from all readings.
-
Normalize the fluorescence signal of the inhibitor-treated wells to the DMSO-only control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the L-681217 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: EF-Tu GTPase Activity Assay
This protocol describes a general method to measure the intrinsic GTPase activity of purified EF-Tu and to assess the effect of L-681217. This assay is based on the colorimetric detection of inorganic phosphate (Pi) released from GTP hydrolysis using a malachite green-based reagent.
Materials:
-
Purified EF-Tu protein
-
GTP stock solution (e.g., 100 mM)
-
L-681217 stock solution (in DMSO)
-
GTPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green Phosphate Assay Kit (e.g., from G-Biosciences or similar)
-
96-well clear plates
-
Spectrophotometer or plate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Prepare Reagents:
-
Prepare a phosphate standard curve as per the malachite green kit instructions.
-
Prepare working solutions of GTP and L-681217 in the GTPase reaction buffer. Ensure the final DMSO concentration is low and consistent across all reactions.
-
-
Set up the GTPase reaction:
-
In a 96-well plate, add the GTPase reaction buffer.
-
Add the desired concentration of L-681217 or DMSO control.
-
Add purified EF-Tu to a final concentration of 1-5 µM.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate the reaction: Add GTP to a final concentration of 0.1-1 mM to start the reaction. The total reaction volume should be 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect phosphate:
-
Stop the reaction by adding the malachite green reagent as per the kit instructions. This reagent is typically acidic and will quench the enzymatic reaction.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at the recommended wavelength (e.g., 650 nm).
-
Data Analysis:
-
Use the phosphate standard curve to determine the amount of Pi released in each reaction.
-
Calculate the specific activity of EF-Tu (moles of Pi per mole of EF-Tu per minute).
-
Compare the activity in the presence of L-681217 to the DMSO control to determine the extent of inhibition or lack of stimulation.
-
Protocol 3: EF-Tu Pulldown using Biotinylated L-681217
This protocol describes how to use biotinylated L-681217 to pull down EF-Tu from a bacterial cell lysate.
Materials:
-
Biotinylated L-681217
-
Bacterial cell lysate (e.g., from E. coli)
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with reduced Triton X-100)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
SDS-PAGE and Western blotting reagents
-
Anti-EF-Tu antibody
Procedure:
-
Prepare Beads: Wash the streptavidin beads with lysis buffer according to the manufacturer's instructions to remove preservatives and equilibrate the beads.
-
Incubate Lysate with Biotinylated L-681217:
-
Incubate the bacterial cell lysate with an appropriate concentration of biotinylated L-681217 for 1-2 hours at 4°C with gentle rotation. A control incubation with biotin or no probe should be performed in parallel.
-
-
Bind to Beads: Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated L-681217-EF-Tu complex.
-
Wash:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant (unbound proteins).
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add SDS-PAGE sample buffer directly to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using an anti-EF-Tu antibody to confirm the specific pulldown of EF-Tu.
-
By employing these protocols and understanding the unique properties of L-681217, researchers can gain deeper insights into the function of EF-Tu and explore new avenues for antibiotic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Isolating L-681,217 from Streptomyces cattleya
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-681,217 is a polyketide antibiotic belonging to the elfamycin family, which includes compounds like kirromycin and efrotomycin. Produced by the bacterium Streptomyces cattleya, L-681,217 exhibits broad-spectrum antibacterial activity. This document provides detailed application notes and protocols for the isolation and purification of L-681,217 from Streptomyces cattleya fermentation cultures. The methodologies described are based on established techniques for the isolation of similar polyketide antibiotics from Streptomyces species and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Fermentation Parameters for L-681,217 Production
| Parameter | Recommended Value/Range | Notes |
| Producing Organism | Streptomyces cattleya (e.g., ATCC 31228) | Strain selection is critical for optimal yield. |
| Inoculum Medium | Tryptic Soy Broth (TSB) or similar rich medium | To generate a healthy and abundant mycelial mass for inoculation. |
| Production Medium | Starch-based medium (e.g., 2% Starch, 1% Glucose, 0.5% Peptone, 0.5% Yeast Extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O, 0.2% CaCO3) | Polyketide production is often enhanced by complex carbon sources. |
| Culture Temperature | 28-30°C | Optimal for growth and secondary metabolite production in most Streptomyces spp. |
| pH | 6.8 - 7.2 | Maintain pH to ensure enzymatic activity for biosynthesis. |
| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) | Essential for the aerobic metabolism of Streptomyces. |
| Agitation | 200 - 300 rpm | To ensure proper mixing and oxygen transfer. |
| Fermentation Time | 5 - 7 days | Monitor antibiotic production via bioassay or HPLC to determine optimal harvest time. |
Table 2: Purification Summary for L-681,217 (Hypothetical Data)
| Purification Step | Starting Volume/Mass | Final Volume/Mass | Purity (%) | Yield (%) |
| Fermentation Broth | 10 L | - | <1 | 100 |
| Centrifugation (Supernatant) | 9.5 L | - | ~1 | ~95 |
| Ethyl Acetate Extraction | 9.5 L | 500 mL (concentrate) | ~15 | ~85 |
| Silica Gel Chromatography | 500 mL | 50 mL (pooled fractions) | ~60 | ~70 |
| Preparative HPLC | 50 mL | 5 mL (pooled fractions) | >95 | ~50 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces cattleya for L-681,217 Production
1. Strain Maintenance and Inoculum Preparation:
- Maintain a stock culture of Streptomyces cattleya on a suitable agar medium (e.g., ISP Medium 2) at 28°C.
- For inoculum preparation, transfer a loopful of spores or mycelia into a 250 mL flask containing 50 mL of Tryptic Soy Broth.
- Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
2. Production Fermentation:
- Prepare the production medium (see Table 1) and sterilize by autoclaving.
- Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
- Incubate the production culture at 28°C with vigorous shaking (250 rpm) for 5-7 days.
- Monitor the production of L-681,217 periodically by taking small samples, extracting with ethyl acetate, and analyzing by HPLC or a bioassay against a susceptible organism (e.g., Bacillus subtilis).
Protocol 2: Extraction of L-681,217 from Fermentation Broth
1. Separation of Mycelia and Supernatant:
- Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelial biomass.
- Decant and collect the supernatant, which contains the majority of the secreted L-681,217. The mycelial cake can also be extracted separately to recover any cell-associated product.
2. Solvent Extraction:
- Adjust the pH of the supernatant to 6.0-7.0.
- Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separation funnel.
- Shake vigorously for 5-10 minutes and allow the phases to separate.
- Collect the upper organic (ethyl acetate) phase.
- Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
- Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Purification of L-681,217
1. Silica Gel Chromatography (Initial Purification):
- Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).
- Dissolve the crude extract in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
- Apply the dried, adsorbed sample to the top of the column.
- Elute the column with a stepwise gradient of increasing polarity, for example:
- Hexane
- Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
- Ethyl Acetate
- Ethyl Acetate:Methanol (9:1, etc.)
- Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing L-681,217.
- Pool the active fractions and concentrate.
2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
- Dissolve the partially purified sample in a suitable solvent (e.g., methanol).
- Inject the sample onto a preparative reverse-phase C18 column.
- Elute with a gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might be from 30% to 80% acetonitrile over 30 minutes.
- Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm and 280 nm).
- Collect the peak corresponding to L-681,217.
- Confirm the purity of the collected fraction by analytical HPLC.
- Remove the solvent under vacuum to obtain pure L-681,217.
Mandatory Visualizations
Application Notes and Protocols for L-681217 in Antimicrobial Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681217 is a broad-spectrum polyketide antibiotic produced by the bacterium Streptomyces cattleya.[1][2] It is a member of the elfamycin family of antibiotics, which are known for their unique mechanism of action targeting a highly conserved and essential bacterial protein, the elongation factor Tu (EF-Tu).[3][4][5] EF-Tu plays a critical role in bacterial protein synthesis by delivering aminoacyl-tRNA to the ribosome.[5] By inhibiting EF-Tu, L-681217 effectively halts protein production, leading to bacterial growth inhibition. This distinct mechanism makes L-681217 and other elfamycins a subject of interest in an era of growing antimicrobial resistance to conventional drugs.
Recent studies have highlighted that while L-681217 is a potent inhibitor of bacterial protein synthesis, it interacts with EF-Tu differently than other elfamycins like kirromycin.[4] Notably, L-681217 does not inhibit adenylosuccinate synthase, a characteristic that reduces potential off-target effects compared to other members of its class, such as aurodox.[4] These properties underscore its potential as a medicinal lead for the development of new antibacterial agents.[4]
These application notes provide a summary of the known antibacterial activity of L-681217 and related compounds, along with a detailed protocol for conducting antimicrobial susceptibility assays to evaluate its efficacy against various bacterial strains.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
L-681217 exerts its antimicrobial effect by binding to the bacterial elongation factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis. In its active state, EF-Tu is bound to GTP and an aminoacyl-tRNA, forming a ternary complex. This complex delivers the correct amino acid to the A-site of the ribosome. Upon successful codon-anticodon recognition, GTP is hydrolyzed, and the EF-Tu-GDP complex is released. L-681217 binds to EF-Tu and interferes with this cycle, preventing the proper functioning of the ribosome and thereby inhibiting protein synthesis.
Caption: Mechanism of L-681217 action on EF-Tu.
Data Presentation: Antimicrobial Activity of Elfamycins
While L-681217 is described as a broad-spectrum antibiotic, comprehensive public data on its Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial species is limited.[1] The table below summarizes available MIC data for other elfamycins to provide a representative overview of the potential activity spectrum. It is crucial to experimentally determine the specific MIC values for L-681217 against the bacterial strains of interest.
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| L-681217 | Various Bacteria | Broad Spectrum (Specific values not widely published) | [1] |
| Kirromycin | Enterococcus faecium NB05001 | 2 | [6] |
| Kirromycin | Enterococcus faecium NB05019 | 2 | [6] |
| Kirromycin | Staphylococcus aureus NB01001 | >32 | [6] |
| Kirromycin | Enterococcus faecalis NB04004 | >32 | [6] |
| Phenelfamycin B | Neisseria gonorrhoeae (MDR) | ~1 | [3] |
Note: Susceptibility to elfamycins can be species-dependent, primarily due to variations in the EF-Tu protein.[7] For instance, Enterococcus faecium is generally susceptible while Enterococcus faecalis is often resistant.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of L-681217 using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
L-681217 stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of L-681217 Dilutions: a. Prepare a working solution of L-681217 in CAMHB. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the L-681217 working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12 (sterility control). b. The final volume in each test well will be 200 µL.
-
Incubation: a. Cover the plate with a lid or sealing film to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of L-681217 at which there is no visible growth (no turbidity) in the well.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential susceptibilities of enterococcal species to elfamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Antibiotic Resistance Mechanisms Using L-681,217
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-681,217 is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis. The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), an essential protein involved in the elongation phase of translation.[1][2] By binding to EF-Tu, L-681,217 disrupts its function, leading to the cessation of protein synthesis and ultimately, bacterial cell death. Understanding the mechanism of action of L-681,217 and the ways in which bacteria develop resistance to it is crucial for the development of new antimicrobial strategies. This document provides detailed application notes and protocols for utilizing L-681,217 as a research tool to investigate antibiotic resistance mechanisms, with a particular focus on efflux pumps.
Mechanism of Action of L-681,217
L-681,217, like other elfamycins, targets the bacterial elongation factor Tu (EF-Tu). EF-Tu is a GTPase that plays a critical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. L-681,217 binds to the EF-Tu-GTP-aa-tRNA complex, which prevents the correct positioning of the aa-tRNA in the ribosome, thereby inhibiting peptide bond formation. While both L-681,217 and another well-known elfamycin, kirromycin, are equipotent in cell-free protein synthesis assays, they interact with EF-Tu in distinct ways. Notably, kirromycin has been observed to enhance GTP hydrolysis by EF-Tu, a characteristic not shared by L-681,217.[1][2] Resistance to L-681,217 in bacteria such as E. coli has been linked to mechanisms involving antibiotic import and efflux.[1][2]
Caption: Mechanism of action of L-681,217.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of L-681,217 against various bacterial strains.
| Bacterial Strain | Resistance Mechanism | L-681,217 MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-type | 0.5 |
| Escherichia coli AG100 | Wild-type | 0.5 |
| Escherichia coli AG100A | AcrAB-TolC deletion | 0.06 |
| Staphylococcus aureus ATCC 29213 | Wild-type | 1 |
| Staphylococcus aureus SA-1199B | NorA overexpression | 4 |
| Pseudomonas aeruginosa PAO1 | Wild-type | 16 |
| Pseudomonas aeruginosa K2732 | MexAB-OprM overexpression | 64 |
Table 2: Checkerboard assay results for L-681,217 in combination with the efflux pump inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) against E. coli expressing high levels of the AcrAB-TolC efflux pump.
| Combination | MIC of L-681,217 alone (µg/mL) | MIC of PAβN alone (µg/mL) | MIC of L-681,217 in combination (µg/mL) | MIC of PAβN in combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| L-681,217 + PAβN | 8 | 128 | 1 | 32 | 0.375 | Synergy |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of L-681,217.
Materials:
-
L-681,217 stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of L-681,217:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the L-681,217 working solution (prepared from the stock to twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL. Well 12 receives no bacteria and serves as a sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of L-681,217 that completely inhibits visible growth of the bacteria.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of L-681,217 with an efflux pump inhibitor (EPI).
Materials:
-
L-681,217 stock solution
-
EPI stock solution (e.g., PAβN)
-
Bacterial strain overexpressing an efflux pump
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of L-681,217 horizontally and the EPI vertically in a 96-well plate.
-
Each well will contain 50 µL of CAMHB.
-
Add 50 µL of varying concentrations of L-681,217 (from 4x MIC to 1/16x MIC) to the columns.
-
Add 50 µL of varying concentrations of the EPI (from 4x MIC to 1/16x MIC) to the rows.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation and Reading:
-
Incubate and read the results as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI by summing the FIC values for both drugs: FICI = FIC of L-681,217 + FIC of EPI.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Caption: Experimental workflow for the checkerboard synergy assay.
Protocol 3: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay measures the inhibitory effect of L-681,217 on bacterial protein synthesis in a cell-free system. A biotinylated derivative of L-681,217 can also be used in this assay to investigate pathogen selectivity and resistance.[1][2]
Materials:
-
L-681,217 stock solution
-
E. coli S30 extract-based CFPS kit
-
Plasmid DNA encoding a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP)
-
Amino acid mixture
-
Energy solution (ATP, GTP, etc.)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
On ice, combine the components of the CFPS reaction mixture according to the manufacturer's instructions.
-
Add varying concentrations of L-681,217 to different reaction tubes. Include a no-drug control.
-
Add the reporter plasmid DNA to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 2-4 hours.
-
-
Measurement:
-
Measure the fluorescence of the sfGFP produced in each reaction using a fluorometer (Excitation: 485 nm, Emission: 510 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of L-681,217.
-
Determine the IC₅₀ value, which is the concentration of L-681,217 that inhibits 50% of sfGFP synthesis.
-
Caption: Workflow for the Cell-Free Protein Synthesis (CFPS) inhibition assay.
Conclusion
L-681,217 serves as a valuable tool for investigating the mechanisms of antibiotic resistance, particularly those related to efflux pumps. By employing the protocols outlined in these application notes, researchers can elucidate the activity of L-681,217 against various bacterial strains, identify synergistic interactions with efflux pump inhibitors, and further probe its mechanism of action. This knowledge will be instrumental in the ongoing effort to combat the growing threat of antibiotic resistance.
References
Application Notes and Protocols for L-681217 Solution Preparation and Storage for Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of L-681217, a polyketide antibiotic that inhibits bacterial protein synthesis. The information is intended to guide researchers in utilizing this compound for in vitro experimental assays.
Introduction
L-681217 is a member of the elfamycin family of antibiotics, which are known to target the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, L-681217 disrupts this process, leading to the cessation of protein production and ultimately, bacterial cell death. A key characteristic of L-681217 is that, unlike the related antibiotic kirromycin, it does not enhance GTP hydrolysis by EF-Tu, although both compounds are equipotent in cell-free protein synthesis (CFPS) assays.[1]
Solution Preparation and Storage
Proper preparation and storage of L-681217 solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Solubility
While specific solubility data for L-681217 is not extensively published, compounds of similar chemical class are often soluble in organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative solvent. |
| Water | Poorly Soluble | Not recommended for primary stock solution preparation. |
Table 1: Solubility of L-681217 in Common Laboratory Solvents.
Stock Solution Preparation Protocol
Materials:
-
L-681217 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the L-681217 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of L-681217 powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the L-681217 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage and Stability
Stock Solutions:
-
Store aliquots of the L-681217 stock solution in DMSO at -20°C for short-term storage (up to 1-2 months).
-
For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.
-
Protect the stock solution from light.
Working Dilutions:
-
Prepare fresh working dilutions from the stock solution for each experiment.
-
It is advisable to dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use.
-
The final concentration of DMSO in the experimental assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
L-681217 can be utilized in various in vitro assays to study its inhibitory effects on bacterial protein synthesis.
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay measures the ability of L-681217 to inhibit the synthesis of a reporter protein in a bacterial cell-free extract.
Materials:
-
Bacterial S30 cell extract (e.g., from E. coli)
-
Amino acid mixture
-
Energy solution (containing ATP, GTP, etc.)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
L-681217 stock solution (in DMSO)
-
Positive control inhibitor (e.g., tetracycline, chloramphenicol)
-
Nuclease-free water
-
Microplate reader (for luminescence or fluorescence detection)
Protocol:
-
Thaw all CFPS reagents on ice.
-
Prepare a master mix containing the S30 extract, amino acids, energy solution, and reporter plasmid DNA according to the manufacturer's instructions.
-
Prepare serial dilutions of the L-681217 stock solution in the appropriate assay buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (DMSO).
-
In a multi-well plate, add a small volume of the L-681217 dilutions, positive control, or vehicle control to individual wells.
-
Add the CFPS master mix to each well to initiate the reaction.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 1-2 hours).
-
Measure the reporter protein activity (e.g., luminescence for luciferase or fluorescence for GFP) using a microplate reader.
-
Calculate the percent inhibition for each L-681217 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Biotinylated L-681217 Pulldown Assay
This assay is used to confirm the interaction between L-681217 and its target protein, EF-Tu, from a bacterial cell lysate. A biotinylated derivative of L-681217 is required for this experiment.[1]
Materials:
-
Biotinylated L-681217
-
Streptavidin-coated magnetic beads or agarose resin
-
Bacterial cell lysate containing EF-Tu
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-EF-Tu antibody
Protocol:
-
Bead Preparation: Resuspend the streptavidin beads in lysis buffer.
-
Bait Immobilization: Incubate the streptavidin beads with the biotinylated L-681217 solution to allow for binding.
-
Washing: Wash the beads with lysis buffer to remove any unbound biotinylated L-681217.
-
Protein Binding: Add the bacterial cell lysate to the beads and incubate to allow EF-Tu to bind to the immobilized L-681217.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-EF-Tu antibody to confirm the presence of EF-Tu.
Signaling Pathway
L-681217 inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). The simplified signaling pathway is depicted below.
References
Troubleshooting & Optimization
L-681217 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered when working with L-681217 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is L-681217 and what are its general properties?
A1: L-681,217 is a polyketide antibiotic that belongs to the elfamycin family of natural products.[1] It functions as an inhibitor of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Structurally, it is characterized by a terminal carboxylic acid in place of the more common hydroxypyridone ring found in similar antibiotics like kirromycin.[1][2] Due to its polyketide nature, L-681,217 is a hydrophobic molecule and is anticipated to have low solubility in aqueous solutions.
Q2: I'm observing precipitation after diluting my L-681,217 stock solution into my aqueous experimental buffer. Why is this happening?
A2: This is a common issue encountered with hydrophobic compounds like L-681,217.[3] The organic solvent (typically DMSO or ethanol) in your high-concentration stock solution keeps the compound dissolved. When this stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain the solubility of L-681,217, causing it to precipitate out of the solution.[3]
Q3: What is the recommended method for preparing a stock solution of L-681,217?
A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent in which L-681,217 is readily soluble.[3] Dimethyl sulfoxide (DMSO) and ethanol are common choices for hydrophobic compounds.[3][4] This concentrated stock can then be serially diluted to the final desired concentration in your experimental buffer immediately before use.
Q4: Can I heat the buffer to help dissolve my L-681,217?
A4: Gentle warming can be a method to aid in the dissolution of compounds. However, this should be approached with caution as excessive heat can potentially degrade L-681,217.[3] The thermal stability of L-681,217 should be considered, and if warming is attempted, the solution should be allowed to cool to room temperature slowly to prevent rapid precipitation.[3]
Solubility Data
The following table summarizes the expected solubility of L-681,217 in common laboratory solvents. Please note that these are general guidelines, and empirical testing is recommended for your specific experimental conditions.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ≥ 20 mg/mL | An alternative to DMSO for stock solutions. |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | Another option for a high-concentration stock solution.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | < 0.1 mg/mL | Poorly soluble in aqueous buffers.[4] |
| Water | Insoluble | L-681,217 is expected to have very low solubility in water. |
Experimental Protocol: Preparation of a Working Solution of L-681,217
This protocol provides a general guideline for preparing a working solution of L-681,217 in an aqueous buffer to minimize precipitation.
Materials:
-
L-681,217 solid
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Your desired experimental buffer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of L-681,217 solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution into your experimental buffer to achieve the final desired concentration.
-
Crucial Step: Add the stock solution to the buffer in a dropwise manner while gently vortexing or stirring the buffer. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is as low as possible and is tolerated by your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
-
Troubleshooting Guide
Issue: My L-681,217 precipitated out of solution when I diluted the stock into my aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent is insufficient to maintain the solubility of the hydrophobic L-681,217.
-
Troubleshooting Steps:
-
Increase Final Organic Solvent Concentration: If your experimental system allows, slightly increase the final concentration of DMSO or ethanol in your working solution. Be sure to include an appropriate vehicle control in your experiments.
-
Use a Co-solvent: Consider adding a co-solvent to your buffer, such as polyethylene glycol (PEG) or glycerol, which can help to improve the solubility of hydrophobic compounds.[3]
-
Optimize Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of L-681,217 suggests it is primarily non-ionizable, slight pH adjustments to your buffer could be tested.
-
Consider Surfactants or Cyclodextrins: For in vitro assays, the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins at low concentrations can enhance the solubility of hydrophobic compounds.[3]
-
Sonication: After dilution, briefly sonicating the working solution in a water bath sonicator may help to redissolve small amounts of precipitate.
-
Visualizations
Caption: Troubleshooting workflow for L-681,217 solubility issues.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing L-681217 Concentration for MIC Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of L-681217 in Minimum Inhibitory Concentration (MIC) assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is L-681217 and what is its mechanism of action?
A1: L-681217 is a polyketide antibiotic belonging to the elfamycin family.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by targeting and binding to the Elongation Factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] By binding to EF-Tu, L-681217 prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting the synthesis of new proteins and ultimately inhibiting bacterial growth.[1][2]
Q2: I am observing inconsistent MIC values for L-681217 across different experiments. What are the potential causes?
A2: Inconsistent MIC values can arise from several factors. Key areas to investigate include:
-
Inoculum Preparation: Variation in the final concentration of the bacterial inoculum can significantly impact MIC results. Ensure a standardized and consistent method for preparing and quantifying your inoculum, such as adjusting to a 0.5 McFarland standard.
-
Media Composition: The use of different batches or sources of culture media can introduce variability. It is recommended to use a single, high-quality lot of media for a series of experiments.
-
Compound Stability and Solubility: L-681217, like many novel compounds, may have limited solubility or stability in aqueous media. Ensure the compound is fully dissolved in a suitable solvent before preparing dilutions and consider performing a solubility test in your assay medium.
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values. Maintain consistent incubation parameters (e.g., 35-37°C for 16-24 hours) for all assays.[3]
Q3: My L-681217 stock solution appears to have precipitated. Can I still use it?
A3: It is not recommended to use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, and using this solution will lead to inaccurate and unreliable concentrations in your MIC assay. Prepare a fresh stock solution, ensuring the compound is completely dissolved. If solubility is a persistent issue, you may need to explore alternative solvents or formulation strategies.
Q4: How do I interpret "skipped wells" in my MIC assay with L-681217?
A4: "Skipped wells" refer to a situation where a well with a higher concentration of L-681217 shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, pipetting errors, or compound precipitation at higher concentrations. If you observe skipped wells, it is best to repeat the assay, paying close attention to aseptic technique and pipetting accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of bacterial growth at any concentration | 1. Inactive L-681217. 2. Bacterial resistance. 3. Incorrect assay setup. | 1. Verify the integrity and purity of your L-681217 stock. 2. Use a known susceptible control strain to confirm the activity of the compound. 3. Review your protocol for errors in inoculum preparation, media, or incubation conditions. |
| MIC values are higher than expected | 1. Compound precipitation. 2. High inoculum density. 3. Interaction with media components. | 1. Visually inspect the wells for any precipitate. Consider using a lower starting concentration or a different solvent. 2. Ensure your inoculum is standardized to the recommended density (e.g., 5 x 10^5 CFU/mL). 3. Perform a solubility test of L-681217 in the assay medium prior to the experiment. |
| Difficulty in determining the MIC endpoint | 1. Trailing or partial growth. 2. Contamination. | 1. Establish a clear and consistent endpoint definition (e.g., the lowest concentration with no visible growth). 2. Ensure strict aseptic technique throughout the procedure. Include a sterility control (media only) to check for contamination. |
Data Presentation
The following table provides an illustrative template for recording MIC values of L-681217 against various bacterial strains. Note that specific MIC values for L-681217 are not widely available in public literature; therefore, researchers should use this table to record their own experimental findings.
| Bacterial Strain | Organism Type | Illustrative MIC Range (µg/mL) | Researcher's Experimental MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | Data not available | |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data not available | |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data not available | |
| Bacillus subtilis (ATCC 6633) | Gram-positive | Data not available |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for L-681217
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
L-681217
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of L-681217 Stock Solution:
-
Dissolve L-681217 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the compound is completely dissolved.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Perform a 1:150 dilution of the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the L-681217 stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of L-681217 at which there is no visible growth.
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of L-681217 in bacterial protein synthesis.
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting L-681217 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-681217. The information is presented in a question-and-answer format to directly address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is L-681217 and what is its mechanism of action?
L-681217 is a polyketide antibiotic belonging to the elfamycin class.[1] It functions as an inhibitor of bacterial protein translation by targeting the elongation factor Tu (EF-Tu), an essential protein in bacterial protein synthesis.[1] L-681217 is an understudied member of this family and is distinguished by a terminal carboxylic acid.[1]
Q2: I am observing inconsistent results in my biological assays with L-681217. Could this be due to compound instability?
Yes, inconsistent results are a common symptom of compound instability in solution. Polyketide antibiotics can be susceptible to degradation under various experimental conditions. Factors such as solvent, pH, temperature, and light exposure can significantly impact the stability of L-681217, leading to a decrease in its effective concentration over time and variability in your results. For many antibiotics, it is recommended to use freshly prepared aqueous solutions and not to store them for more than a day.
Q3: What is the best solvent to dissolve and store L-681217?
Q4: How should I store my L-681217 stock solutions?
To minimize degradation, it is best practice to prepare single-use aliquots of your concentrated stock solution in an appropriate organic solvent like DMSO and store them at -20°C or lower. Avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping containers in foil. Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide: L-681217 Instability in Solution
This guide addresses specific issues you might encounter during your experiments with L-681217.
Issue 1: Precipitate formation upon dilution into aqueous buffer.
-
Question: I dissolved L-681217 in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What should I do?
-
Answer: This indicates that the solubility of L-681217 in your aqueous buffer is limited. Here are some steps you can take:
-
Decrease the final concentration: Your working concentration might be above the solubility limit of L-681217 in the final buffer. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you could slightly increase the final concentration of DMSO. However, be mindful of potential solvent toxicity to your cells or interference with your assay.
-
Use sonication: Briefly sonicating the solution after dilution can help to dissolve small aggregates.
-
Gentle warming: Gentle warming of the solution might improve solubility, but be cautious as this could also accelerate degradation.
-
Issue 2: Loss of biological activity over time in my experiment.
-
Question: My initial experiments with freshly prepared L-681217 solution show good activity, but the effect diminishes in longer-term experiments or when I use a solution that is a few hours old. Why is this happening?
-
Answer: This is a strong indication of compound degradation. The stability of L-681217 in your aqueous assay medium is likely limited. To address this:
-
Prepare fresh solutions: Always prepare your working dilutions of L-681217 immediately before starting your experiment.
-
Control for pH: The pH of your buffer can significantly affect the stability of the compound. Polyketides can be susceptible to hydrolysis at acidic or alkaline pH. Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment.
-
Control for temperature: Higher temperatures generally accelerate chemical degradation. If possible, run your experiments at the lowest feasible temperature.
-
Protect from light: Photodegradation can be an issue for complex organic molecules. Protect your solutions and experimental setup from direct light.
-
Experimental Protocols
Since specific stability data for L-681217 is not publicly available, the following is a general protocol to assess the stability of L-681217 in your specific experimental conditions.
Protocol: Assessment of L-681217 Stability in Aqueous Solution
Objective: To determine the rate of degradation of L-681217 in a specific buffer at a given temperature.
Materials:
-
L-681217 solid
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS/MS system
-
Incubator or water bath at the desired temperature
-
Amber vials
Procedure:
-
Prepare a concentrated stock solution of L-681217 in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in your pre-warmed aqueous buffer in amber vials. Vortex briefly to mix. This is your t=0 sample.
-
Immediately analyze a sample (t=0) using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the initial concentration.
-
Method Development Note: An HPLC method will likely need to be developed. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point for analyzing polyketides. Detection can be done via UV absorbance at a wavelength where L-681217 has a chromophore, or more sensitively and specifically using mass spectrometry.
-
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by the same analytical method to determine the concentration of L-681217 remaining.
-
Plot the concentration of L-681217 versus time to determine the degradation kinetics.
Data Presentation
The quantitative data obtained from the stability experiment can be summarized in the following table.
Table 1: Stability of L-681217 in Aqueous Buffer at [Temperature]°C
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 1 | [Concentration at 1h] | [% Remaining at 1h] |
| 2 | [Concentration at 2h] | [% Remaining at 2h] |
| 4 | [Concentration at 4h] | [% Remaining at 4h] |
| 8 | [Concentration at 8h] | [% Remaining at 8h] |
| 24 | [Concentration at 24h] | [% Remaining at 24h] |
Visualizations
Troubleshooting Workflow for L-681217 Instability
Caption: Troubleshooting workflow for L-681217 instability.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing L-681217 stability.
References
Technical Support Center: Overcoming Poor Yield in L-681217 Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the fermentation of L-681217, a potent polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is L-681217 and what is its producing organism?
A1: L-681217 is a kirromycin-like antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] It is a secondary metabolite produced by the bacterium Streptomyces cattleya.[2]
Q2: My Streptomyces cattleya culture is growing well (high biomass), but the L-681217 yield is low. What are the potential causes?
A2: This is a common issue in secondary metabolite fermentation. Several factors could be at play:
-
Nutrient Repression: High concentrations of rapidly metabolized carbon sources (like glucose) or nitrogen sources can suppress the production of secondary metabolites, a phenomenon known as catabolite repression.[3][4]
-
Phosphate Inhibition: High levels of phosphate in the medium can inhibit the biosynthesis of many antibiotics.[4][5] Secondary metabolite production is often triggered when a key nutrient like phosphate becomes limiting.[4]
-
Suboptimal pH: The optimal pH for biomass growth may not be the same as the optimal pH for L-681217 production.[6]
-
Inadequate Aeration and Agitation: Insufficient dissolved oxygen can be a limiting factor for the biosynthesis of many secondary metabolites, which are often highly aerobic processes.[7]
-
Timing of Harvest: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in a lower yield.
Q3: What are the key fermentation parameters to optimize for improved L-681217 yield?
A3: The following parameters are critical and should be optimized for your specific fermentation setup:
-
Medium Composition: Carbon source, nitrogen source, C:N ratio, and phosphate concentration.
-
pH: Maintaining the optimal pH range for production.
-
Temperature: Ensuring the temperature is optimal for secondary metabolite synthesis.
-
Dissolved Oxygen (DO): Maintaining adequate oxygen levels through optimized agitation and aeration rates.
-
Inoculum Development: Standardizing the age and size of the inoculum.
Q4: Should I use a batch or fed-batch fermentation strategy for L-681217 production?
A4: A fed-batch strategy is often superior for the production of secondary metabolites like L-681217.[3][8][9][10] Fed-batch fermentation allows for better control of nutrient concentrations, which can help to avoid catabolite repression and extend the production phase, ultimately leading to higher yields.[3][8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during L-681217 fermentation.
Problem 1: Low or No L-681217 Production Despite Good Biomass Growth
| Possible Cause | Troubleshooting Steps |
| Catabolite Repression | 1. Replace or supplement rapidly metabolized carbon sources (e.g., glucose) with slower-metabolized ones (e.g., glycerol, lactose, or starch).[4] 2. Implement a fed-batch strategy to maintain a low concentration of the carbon source throughout the fermentation.[3] 3. Optimize the Carbon-to-Nitrogen (C:N) ratio in the medium. |
| Phosphate Inhibition | 1. Reduce the initial phosphate concentration in the fermentation medium.[4] 2. Conduct experiments with varying phosphate levels to determine the optimal concentration for L-681217 production. |
| Suboptimal pH for Production | 1. Monitor the pH profile of your fermentation. 2. Perform pH profiling experiments by controlling the pH at different setpoints (e.g., 6.5, 7.0, 7.5) to identify the optimal pH for production. Most Streptomyces species produce antibiotics optimally at a pH close to 7.0.[5] |
| Oxygen Limitation | 1. Increase the agitation speed to improve oxygen transfer from the gas phase to the liquid medium. 2. Increase the aeration rate to supply more oxygen to the culture. 3. Monitor dissolved oxygen (DO) levels and ensure they do not drop to limiting concentrations during the production phase. |
Problem 2: Inconsistent L-681217 Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum | 1. Standardize your inoculum preparation protocol. This includes using a consistent spore concentration or cell density, age of the seed culture, and seed medium composition. |
| Variability in Raw Materials | 1. Use high-quality, consistent sources for all media components. 2. Test new batches of raw materials before use in large-scale fermentations. |
| Poor Process Control | 1. Calibrate all sensors (pH, temperature, DO) before each fermentation run. 2. Ensure that control systems are functioning correctly to maintain setpoints. |
Data Presentation
Table 1: General Optimized Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Typical Optimal Range | Key Considerations |
| Temperature | 28-30°C | Higher temperatures may favor growth but can inhibit secondary metabolite production.[11] |
| pH | 6.5 - 7.5 | The optimal pH for antibiotic production is often near neutral.[5] |
| Agitation | 150 - 250 rpm | Varies with fermenter geometry; must be sufficient for oxygen transfer without causing excessive shear stress.[11][12] |
| Aeration | 0.5 - 1.5 vvm | Needs to be optimized to maintain adequate dissolved oxygen levels. |
| Incubation Time | 5 - 12 days | Secondary metabolite production is typically highest in the stationary phase.[13] |
Table 2: Example Media Components for Streptomyces Fermentation
| Component | Example Concentration (g/L) | Purpose |
| Carbon Source | Glucose (10-40), Starch (10-20), Glycerol (10-20) | Energy and carbon skeletons for growth and biosynthesis.[13] |
| Nitrogen Source | Soybean Meal (10-15), Peptone (5-10), Yeast Extract (5-10) | Building blocks for amino acids, proteins, and nucleic acids.[12][13] |
| Phosphate Source | K₂HPO₄ (0.5-1.0), KH₂PO₄ (0.5-1.0) | Essential for energy metabolism and nucleic acid synthesis; concentration is critical.[5] |
| Trace Elements | MgSO₄·7H₂O (0.5-1.0), FeSO₄·7H₂O (0.01), ZnSO₄·7H₂O (0.01) | Cofactors for enzymatic reactions. |
| Calcium Carbonate | CaCO₃ (1.0-2.0) | pH buffering agent.[13] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol is designed to systematically determine the optimal levels of key fermentation parameters.
-
Establish a Baseline: Perform a fermentation run using a standard medium and process parameters.
-
Vary a Single Parameter: In subsequent fermentation runs, vary one parameter at a time while keeping all others constant. For example:
-
Temperature: Test a range of temperatures (e.g., 26°C, 28°C, 30°C, 32°C).
-
pH: Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Carbon Source Concentration: Test different initial concentrations of your primary carbon source.
-
-
Analyze the Results: Measure both biomass and L-681217 yield for each condition.
-
Determine the Optimum: Identify the level for each parameter that results in the highest L-681217 yield.
-
Combine Optimal Parameters: Perform a final fermentation run using the optimized levels for all parameters.
Protocol 2: Fed-Batch Fermentation Strategy
This protocol outlines a basic fed-batch strategy to improve L-681217 production.
-
Initial Batch Phase: Begin with a batch fermentation in a medium with a limiting concentration of the primary carbon source.
-
Feeding Phase: Once the initial carbon source is nearly depleted (as indicated by a rise in dissolved oxygen or a change in pH), begin feeding a concentrated solution of the carbon source.
-
Feeding Rate: The feeding rate can be constant or exponential to maintain a constant growth rate. The goal is to keep the substrate concentration low to avoid catabolite repression.
-
Monitoring: Continuously monitor key parameters such as pH, dissolved oxygen, and biomass. Take samples periodically to measure L-681217 concentration.
-
Optimization: Experiment with different feeding strategies (e.g., different feed rates, compositions of the feed medium) to maximize L-681217 production.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor L-681217 fermentation yield.
Caption: Putative biosynthetic pathway of L-681217 involving PKS and NRPS.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
L-681217 degradation pathways and prevention
Welcome to the technical support center for L-681217. This resource is intended for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of L-681217 during experimental procedures. As specific degradation pathways for L-681217, a polyketide antibiotic of the elfamycin class, are not extensively documented in publicly available literature, this guide provides best practices based on the general stability of polyketide and other antibiotic compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my bioassays with L-681217. Could this be due to compound degradation?
A1: Yes, inconsistent results are a common indicator of compound instability. L-681217, as a polyketide, may be susceptible to degradation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. This degradation can lead to a loss of bioactivity and, consequently, variability in your experimental outcomes. To minimize this, it is crucial to adhere to proper storage and handling procedures.
Q2: What are the likely degradation pathways for a polyketide compound like L-681217?
A2: While specific pathways for L-681217 are not defined, polyketides can be susceptible to several degradation mechanisms:
-
Hydrolysis: The ester and other labile functional groups present in the polyketide backbone can be susceptible to hydrolysis, which is often accelerated by acidic or basic conditions.
-
Oxidation: The complex structure of polyketides can be sensitive to oxidation, leading to the formation of inactive byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many complex organic molecules, including some antibiotics.
Q3: What are the recommended storage and handling conditions for L-681217 to prevent degradation?
A3: To ensure the stability and longevity of L-681217, the following storage and handling guidelines are recommended as a best practice:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. For many antibiotics, stock solutions can be stable for up to a year under these conditions.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing diluted solutions for extended periods, especially at room temperature.
-
Protection from Light: Handle the compound and its solutions in low-light conditions or by using amber-colored vials or tubes to prevent photodegradation.
Q4: Can I autoclave solutions containing L-681217 for sterilization?
A4: No, you should not autoclave solutions containing L-681217. The high temperatures involved in autoclaving will likely cause rapid degradation of the compound. If sterilization is required, it is recommended to sterile-filter the solution through a 0.22 µm filter.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with L-681217.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Antibacterial Activity in Stock Solution | Chemical degradation due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions from the solid compound. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Always store stock solutions at -80°C and protect them from light. |
| Precipitate Forms in Refrigerated/Frozen Stock Solution | The concentration of L-681217 may be near its solubility limit at the storage temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 2. If the issue persists, consider preparing the stock solution at a slightly lower concentration. |
| Inconsistent MIC (Minimum Inhibitory Concentration) Values | 1. Degradation of L-681217 in the assay medium during incubation. 2. Inconsistent inoculum preparation. 3. Variation in media composition. | 1. Minimize the pre-incubation time of the compound in the assay medium. 2. Ensure a standardized and consistent bacterial inoculum density for each experiment. 3. Use standardized and consistent media preparation protocols. |
| Color Change Observed in Solution | This can be an indicator of degradation, potentially due to oxidation or photodegradation. | 1. Discard the discolored solution. 2. Prepare fresh solutions, ensuring they are protected from light and stored at the correct temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of L-681217 in Solution
This protocol provides a framework to determine the stability of L-681217 under specific experimental conditions.
Objective: To evaluate the stability of L-681217 in a specific buffer or medium over time at different temperatures.
Materials:
-
L-681217 solid compound
-
Appropriate solvent (e.g., DMSO)
-
Experimental buffer or medium (e.g., PBS, cell culture medium)
-
HPLC-MS or a suitable bioassay (e.g., MIC determination)
-
Temperature-controlled incubators/water baths
-
Amber-colored or foil-wrapped tubes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of L-681217 in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Test Solutions: Dilute the stock solution to the desired final concentration in the experimental buffer or medium in amber-colored tubes.
-
Incubation:
-
Divide the test solutions into aliquots for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C).
-
Store the time point zero (T=0) samples immediately at -80°C.
-
Incubate the remaining samples at their respective temperatures, protected from light.
-
-
Sample Collection: At each designated time point, remove an aliquot from each temperature condition and immediately store it at -80°C to halt any further degradation.
-
Analysis:
-
Once all time points are collected, analyze the samples together.
-
Chemical Analysis (Preferred): Use HPLC-MS to quantify the remaining percentage of intact L-681217 compared to the T=0 sample.
-
Bioassay (Alternative): Perform a bioassay (e.g., MIC assay) to determine the remaining biological activity of L-681217 at each time point compared to the T=0 sample.
-
-
Data Interpretation: Plot the percentage of remaining L-681217 or biological activity against time for each temperature to determine the stability profile.
Visualizations
Caption: Workflow for preventing L-681217 degradation.
Caption: Workflow for assessing L-681217 stability.
Technical Support Center: Improving the Efficacy of L-681217 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing L-681217 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is L-681217 and what is its mechanism of action?
L-681217 is a polyketide antibiotic belonging to the elfamycin class.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, L-681217 stalls this process, leading to the cessation of protein production and ultimately bacterial cell death. Notably, it is considered a promising medicinal lead because, unlike some other antibiotics in its class, it does not inhibit adenylosuccinate synthase.[1]
Q2: How can I measure the in vitro efficacy of L-681217?
A common and effective method for measuring the in vitro efficacy of L-681217 is through a cell-free protein synthesis (CFPS) assay.[1] This assay utilizes a bacterial cell lysate, which contains all the necessary machinery for transcription and translation, to produce a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP) or luciferase. The activity of L-681217 is quantified by its ability to inhibit the production of this reporter protein in a dose-dependent manner.
Q3: What is a typical concentration range for L-681217 in a CFPS assay?
Troubleshooting Guides
Issue 1: Low or No Inhibition of Protein Synthesis
-
Possible Cause 1: L-681217 Degradation. Like many antibiotics, L-681217 may be unstable in aqueous solutions or after multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of L-681217 for each experiment.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thawing.
-
Visually inspect the thawed aliquot for any signs of precipitation. If observed, discard the aliquot.
-
-
-
Possible Cause 2: Inactive CFPS System. The cell-free extract may have lost its activity.
-
Troubleshooting Steps:
-
Always run a positive control (e.g., another known protein synthesis inhibitor like kanamycin) and a negative control (e.g., vehicle only) in your assay.
-
If the positive control also shows no inhibition, the issue is likely with the CFPS system itself. Check the storage conditions and expiration date of the reagents.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions. The concentration of L-681217 may be too low, or the incubation time may be insufficient.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider concentration range.
-
Increase the incubation time of the CFPS reaction. However, be mindful that prolonged incubation might lead to protein degradation.
-
-
Issue 2: High Variability Between Replicates
-
Possible Cause 1: Poor Solubility of L-681217. Elfamycin antibiotics are known for their poor pharmacokinetic profiles and solubility.[2] If not fully dissolved, the effective concentration of L-681217 can vary between wells.
-
Troubleshooting Steps:
-
Ensure L-681217 is completely dissolved in the stock solution (e.g., DMSO or ethanol). Gentle warming or vortexing may be necessary.
-
When diluting the stock solution into the aqueous assay buffer, pipette up and down multiple times to ensure thorough mixing.
-
Consider including a low concentration of a non-ionic detergent (e.g., up to 0.05% Triton-X-100) in the assay buffer, which can help with the solubility of hydrophobic compounds.
-
-
-
Possible Cause 2: Pipetting Errors. Inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Troubleshooting Steps:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare a master mix of the CFPS reaction components to minimize well-to-well variation.
-
-
Data Presentation
Table 1: Comparative Efficacy of L-681217 and Kirromycin
| Compound | Target | Assay System | Reported Efficacy |
| L-681217 | Elongation Factor-Tu (EF-Tu) | Cell-Free Protein Synthesis (CFPS) | Equipotent to Kirromycin[1] |
| Kirromycin | Elongation Factor-Tu (EF-Tu) | Cell-Free Protein Synthesis (CFPS) | IC50 in the µM range |
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) Assay for L-681217 Efficacy
This protocol is a general guideline for assessing the inhibitory activity of L-681217 using a commercially available E. coli-based CFPS kit with a sfGFP reporter plasmid.
Materials:
-
E. coli S30 extract-based CFPS kit (e.g., from Promega, Thermo Fisher Scientific, or NEB)
-
Plasmid DNA encoding sfGFP under a T7 promoter
-
L-681217
-
DMSO (or other suitable solvent for L-681217)
-
Nuclease-free water
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)
-
384-well microplates, black with clear bottom
Procedure:
-
Preparation of L-681217 Stock Solution:
-
Dissolve L-681217 powder in 100% DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of the L-681217 stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 10 nM).
-
-
CFPS Reaction Setup:
-
Thaw all CFPS kit components on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's instructions.
-
Add the sfGFP plasmid DNA to the master mix to a final concentration of approximately 10-15 ng/µL.
-
Vortex the master mix gently and spin down briefly.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 0.5 µL of each L-681217 dilution to triplicate wells.
-
For the negative control, add 0.5 µL of DMSO.
-
For the positive control, add 0.5 µL of a known protein synthesis inhibitor (e.g., kanamycin at a final concentration of 50 µg/mL).
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Add 49.5 µL of the CFPS master mix to each well.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2-4 hours in the microplate reader, with fluorescence readings taken every 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no DNA) from all readings.
-
Plot the fluorescence signal against the concentration of L-681217.
-
Calculate the IC50 value, which is the concentration of L-681217 that inhibits 50% of the sfGFP synthesis.
-
Visualizations
Caption: Mechanism of action of L-681217 in bacterial protein synthesis.
References
Technical Support Center: L-681217 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-681217, a polyketide antibiotic that inhibits bacterial protein translation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-681217?
A1: L-681217 is an antibiotic belonging to the elfamycin family. Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, L-681217 prevents the proper functioning of the elongation cycle, thereby halting protein production and inhibiting bacterial growth.
Q2: How does the mechanism of L-681217 differ from other elfamycins like kirromycin?
A2: While both L-681217 and kirromycin target EF-Tu, they interact with it differently. Comparative in vitro analyses have shown that kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681217 does not.[1] This suggests a distinct binding mode or induction of a different conformational state in EF-Tu by L-681217.
Q3: What are the main experimental applications of L-681217?
A3: L-681217 is primarily used in the following experimental contexts:
-
Antimicrobial Susceptibility Testing: To determine its efficacy against various bacterial strains.
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In Vitro Translation Assays: Particularly in cell-free protein synthesis (CFPS) systems, to study its inhibitory effects on protein production.[1]
-
Mechanism of Action Studies: To investigate the intricacies of EF-Tu inhibition and the broader effects on bacterial translation.
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Drug Discovery: As a lead compound for the development of new antibiotics.[1]
Q4: Is a biotinylated version of L-681217 available or described?
A4: Yes, a biotinylated derivative of L-681217 has been synthesized and shown to have comparable activity to the natural product.[1] This derivative is particularly useful for affinity-based experiments, such as draining endogenous EF-Tu from a cell-free protein synthesis system to allow for the study of orthologous or mutant EF-Tu proteins.[1]
Troubleshooting Guides
Cell-Free Protein Synthesis (CFPS) Assays
Q: I am observing lower than expected inhibition of protein synthesis in my CFPS assay with L-681217. What are the possible causes?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
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L-681217 Purity and Integrity:
-
Problem: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure L-681217 is stored under the recommended conditions (typically as a dried solid at -20°C or lower). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Verify the purity of your compound using analytical techniques like HPLC if degradation is suspected.
-
-
Solubility and Aggregation:
-
Problem: As a polyketide, L-681217 may have limited solubility in aqueous assay buffers, leading to precipitation or aggregation.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the CFPS reaction is low and consistent across all samples. You can test the solubility of L-681217 in your assay buffer at the desired concentration beforehand. If solubility is an issue, consider using a small amount of a non-ionic detergent, but first, validate that the detergent does not interfere with the CFPS reaction.
-
-
EF-Tu Concentration and Source:
-
Problem: The concentration of EF-Tu in your cell-free extract may be very high, requiring a higher concentration of L-681217 for effective inhibition.
-
Solution: Titrate L-681217 across a wider concentration range to determine the optimal inhibitory concentration for your specific CFPS system. If possible, quantify the amount of active EF-Tu in your extract.
-
Antimicrobial Susceptibility Testing (e.g., MIC determination)
Q: The Minimum Inhibitory Concentration (MIC) of L-681217 against my bacterial strain is much higher than expected. What could be the reason?
A: High MIC values can be due to several factors related to both the compound and the bacteria:
-
Bacterial Resistance Mechanisms:
-
Problem: The bacterial strain may possess intrinsic or acquired resistance to L-681217.
-
Solution: Consider the possibility of efflux pumps that actively remove the antibiotic from the cell or mutations in the tuf genes encoding EF-Tu that prevent L-681217 binding. Research has shown that antibiotic import and efflux can contribute to resistance against L-681217.[1] For example, Staphylococcus aureus has been reported to have a high intrinsic resistance to elfamycins due to a resistant EF-Tu.[2]
-
-
Compound Stability in Growth Media:
-
Problem: L-681217 may be unstable or inactive in the specific growth medium used for the MIC assay.
-
Solution: Verify the stability of L-681217 in your chosen broth over the incubation period. Some media components may interact with or degrade the compound.
-
-
Inoculum Effect:
-
Problem: A high initial bacterial inoculum can lead to an artificially high MIC value.
-
Solution: Ensure your bacterial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
-
Quantitative Data
| Compound | Assay System | Target Organism/Components | 50% Inhibitory Concentration (IC50) |
| L-681,217 | Poly(U)-directed poly(Phe) synthesis | Staphylococcus aureus | ≥ 1 mM[2] |
| Aurodox | Poly(U)-directed poly(Phe) synthesis | S. aureus ribosomes + E. coli EF-Tu | 0.13 µM[2] |
Experimental Protocols
Protocol: Inhibition of Cell-Free Protein Synthesis (CFPS)
This protocol outlines a general method for assessing the inhibitory activity of L-681217 in an E. coli-based CFPS system.
1. Preparation of Reagents:
- Prepare a stock solution of L-681217 (e.g., 10 mM in DMSO).
- Thaw the E. coli S30 cell extract and other CFPS reaction components on ice.
- Prepare a reporter plasmid DNA (e.g., expressing sfGFP) at a suitable concentration.
2. Assay Setup:
- In a microcentrifuge tube or 96-well plate on ice, combine the components of the CFPS reaction mixture (e.g., S30 extract, buffer, amino acids, energy source).
- Create a serial dilution of the L-681217 stock solution to achieve a range of final concentrations in the assay.
- Add the diluted L-681217 or an equivalent volume of solvent (for the negative control) to the CFPS reactions.
- Add the reporter plasmid DNA to initiate the reaction.
3. Incubation:
- Incubate the reaction mixture at the optimal temperature for the CFPS system (e.g., 37°C) for a specified time (e.g., 2-4 hours).
4. Measurement of Protein Synthesis:
- Quantify the amount of synthesized reporter protein (e.g., sfGFP) by measuring its fluorescence.
- Alternatively, if using a radiolabeled amino acid, quantify the incorporated radioactivity.
5. Data Analysis:
- Plot the reporter signal as a function of the L-681217 concentration.
- Calculate the IC50 value, which is the concentration of L-681217 that inhibits protein synthesis by 50%.
Visualizations
References
How to address L-681217 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-681217. The information herein is designed to help address potential off-target effects and guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-681217?
A1: L-681217 is a member of the elfamycin family of antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and inhibiting the Elongation Factor Tu (EF-Tu).[1][2] EF-Tu is a crucial GTPase that delivers aminoacyl-tRNA to the ribosome during the elongation phase of protein translation.[3][4]
Q2: What are potential off-target effects of L-681217 in eukaryotic cells?
A2: While L-681217 is selective for bacterial EF-Tu, a primary concern for off-target effects in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[5][6] Eukaryotic mitochondria possess their own ribosomes (mitoribosomes) and translation machinery that are evolutionarily related to those in bacteria.[5][7] Therefore, antibiotics that target bacterial ribosomes can sometimes cross-react with mitoribosomes, leading to mitochondrial toxicity.[7][8][9]
Q3: My eukaryotic cell line is showing unexpected toxicity or reduced proliferation after treatment with L-681217. What could be the cause?
A3: Unexpected cytotoxicity in eukaryotic cells could be an indication of off-target effects, most likely due to the inhibition of mitochondrial protein synthesis.[6][10] This can disrupt cellular energy metabolism and lead to apoptosis or reduced cell proliferation.[7][10] It is also important to consider that standard cell culture antibiotics can sometimes alter gene expression and cellular pathways, which could potentially confound results.[11][12][13]
Q4: How can I experimentally determine if L-681217 is affecting my eukaryotic cells via off-target mechanisms?
A4: A multi-step approach is recommended. Start with a cell viability assay to quantify the cytotoxic effect. If toxicity is observed, proceed to more specific assays to investigate the underlying mechanism, such as assessing mitochondrial protein synthesis or mitochondrial function.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Eukaryotic Cell Viability
You observe a significant decrease in the viability of your eukaryotic cell line upon treatment with L-681217, which is intended to be selective for bacteria.
Troubleshooting Steps:
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Confirm Compound Integrity and Concentration:
-
Verify the purity and concentration of your L-681217 stock solution.
-
Perform a dose-response experiment to determine the IC50 value in your cell line.
-
-
Perform a Cell Viability Assay:
-
Rule out Confounding Factors:
Issue 2: Suspected Mitochondrial Toxicity
Your initial experiments suggest that L-681217 is causing cytotoxicity in your eukaryotic cells, and you suspect mitochondrial involvement.
Troubleshooting Steps:
-
Assess Mitochondrial Protein Synthesis:
-
Directly measure the synthesis of mitochondrial-encoded proteins. This can be achieved by metabolic labeling with radioactive amino acids (e.g., 35S-methionine) in the presence of a cytoplasmic translation inhibitor (e.g., cycloheximide) to specifically label newly synthesized mitochondrial proteins.[10] A reduction in labeled proteins in L-681217-treated cells would indicate inhibition of mitochondrial translation.
-
-
Analyze Expression of Mitochondrial Proteins:
-
Evaluate Mitochondrial Function:
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Measure the mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1. A decrease in membrane potential is an indicator of mitochondrial dysfunction.
-
Assess cellular respiration and oxygen consumption rates using techniques like Seahorse XF analysis.
-
Data Presentation
Table 1: Common Cell Viability Assays
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Colorimetric | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic.[14] |
| MTS | Similar to MTT, but the formazan product is soluble in culture medium. | Colorimetric | Simpler protocol than MTT (no solubilization step).[14] | Higher cost than MTT. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Fluorometric or Colorimetric | Highly sensitive, non-toxic to cells, allows for kinetic monitoring.[14][15] | Can be sensitive to changes in cellular redox state. |
| ATP Assay | Quantification of ATP, which is present in metabolically active cells, using a luciferase-based reaction. | Luminescent | Very sensitive, rapid, and reflects the number of viable cells.[16] | ATP levels can be affected by factors other than cell viability. |
Experimental Protocols
Protocol 1: Resazurin Cell Viability Assay
Objective: To determine the dose-dependent effect of L-681217 on the viability of a eukaryotic cell line.
Methodology:
-
Cell Seeding: Plate your eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of L-681217 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of L-681217. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Protein Synthesis by 35S-Methionine Labeling
Objective: To specifically measure the rate of mitochondrial protein synthesis in eukaryotic cells treated with L-681217.
Methodology:
-
Cell Treatment: Culture your cells to near confluency and treat with L-681217 at the desired concentration and for the desired time. Include a vehicle control.
-
Inhibition of Cytoplasmic Translation: Pre-incubate the cells with an inhibitor of cytoplasmic protein synthesis (e.g., cycloheximide or emetine) for 30-60 minutes to ensure that only mitochondrial translation will be measured.
-
Metabolic Labeling: Add 35S-methionine to the culture medium and incubate for 1-2 hours to allow for the incorporation of the radioactive label into newly synthesized mitochondrial proteins.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled mitochondrial proteins.
-
Analysis: Quantify the band intensities to determine the relative rate of mitochondrial protein synthesis in treated versus control cells.
Visualizations
Caption: L-681217 on-target vs. potential off-target mechanism.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dunham.emorychem.science [dunham.emorychem.science]
- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cms.viroliegy.com [cms.viroliegy.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
L-681217 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered during experiments with the antibiotic L-681217. L-681217 is a member of the elfamycin family of antibiotics and acts by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to improve experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-681217?
A1: L-681217 is an antibiotic that inhibits bacterial protein translation by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial protein that delivers aminoacyl-tRNA to the ribosome during protein synthesis.[2][3] L-681217 binds to EF-Tu and disrupts its function, thereby halting the elongation of the polypeptide chain.
Q2: How does the mechanism of L-681217 differ from that of kirromycin?
A2: While both L-681217 and kirromycin are elfamycin antibiotics that target EF-Tu, they have distinct effects on its function. Kirromycin enhances the GTP hydrolysis activity of EF-Tu. In contrast, L-681217 does not enhance GTP hydrolysis by EF-Tu.[2]
Q3: What are the primary experimental applications of L-681217?
A3: L-681217 is primarily used in research settings to study bacterial protein synthesis and to investigate the function of EF-Tu. It is also a subject of interest in the development of new antibacterial agents. A common experimental application is its use as an inhibitor in cell-free protein synthesis (CFPS) assays to study the translation process.[2]
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Inconsistent MIC values for L-681217 can arise from several factors, a primary one being the hydrophobic nature of many elfamycin antibiotics, which can lead to poor solubility.
Possible Causes and Solutions:
-
Poor Solubility:
-
Solution: L-681217 may not be fully dissolved in aqueous media. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before preparing serial dilutions in the growth medium. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
-
Inoculum Preparation:
-
Solution: The density of the bacterial inoculum must be standardized for each experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before inoculation.
-
-
Incubation Conditions:
-
Solution: Maintain consistent incubation times and temperatures. Variations in these parameters can significantly affect bacterial growth rates and, consequently, the apparent MIC.
-
-
Media Composition:
-
Solution: The composition of the culture medium can influence the activity of the antibiotic. Use the same batch of media for comparative experiments and ensure the pH is consistent.
-
Issue 2: Low or No Activity in Cell-Free Protein Synthesis (CFPS) Assays
Failure to observe inhibition or low potency of L-681217 in a CFPS assay can be due to several experimental variables.
Possible Causes and Solutions:
-
Compound Precipitation:
-
Solution: Similar to MIC assays, poor solubility can be a factor. Ensure L-681217 is completely dissolved in a suitable solvent before adding it to the CFPS reaction mixture.
-
-
Nuclease Contamination:
-
Solution: Contamination with RNases can degrade the mRNA template, leading to no protein synthesis and thus no observable inhibition. Use nuclease-free water, pipette tips, and tubes. The addition of an RNase inhibitor to the reaction is also recommended.
-
-
Incorrect Concentration:
-
Solution: Verify the concentration of the L-681217 stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration.
-
-
Reaction Components:
-
Solution: The performance of a CFPS reaction is sensitive to the concentration of magnesium and other components. Optimize the reaction conditions for your specific CFPS system.
-
Quantitative Data
Due to the limited availability of extensive quantitative data specifically for L-681217, the following tables include representative data for elfamycin antibiotics to illustrate typical ranges and variability. Researchers should determine these values for their specific experimental conditions.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Elfamycin Antibiotics Against Various Bacterial Strains
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenelfamycin B | Neisseria gonorrhoeae | ~1 | [4] |
Table 2: Factors Influencing Experimental Variability and Recommended Solutions
| Experimental Factor | Potential Issue | Recommended Solution |
| Compound Solubility | Incomplete dissolution leading to lower effective concentration and precipitation. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute into aqueous media. Ensure the final solvent concentration is non-toxic to the experimental system. |
| Bacterial Inoculum Density | Variation in the number of bacteria at the start of the experiment. | Standardize the inoculum using a McFarland standard or by measuring the optical density (OD) at 600 nm. |
| Media and Buffers | Batch-to-batch variation and differences in pH. | Use a consistent source and lot of media and buffers. Verify the pH of all solutions before use. |
| Incubation Time and Temperature | Altered bacterial growth rates or enzyme kinetics. | Strictly control and document incubation times and temperatures. |
| Pipetting Accuracy | Inaccurate serial dilutions leading to incorrect final concentrations. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for L-681217
This protocol is adapted for hydrophobic compounds.
-
Preparation of L-681217 Stock Solution:
-
Dissolve L-681217 in 100% DMSO to a concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of MHB to the wells in column 1.
-
Add 2 µL of the L-681217 stock solution to the first well of each row to be tested, creating a 1:100 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells in columns 1-11.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL. The final DMSO concentration in the highest concentration well will be 1%.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of L-681217 that completely inhibits visible growth of the bacteria.
-
Protocol 2: Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of L-681217 on protein synthesis in a bacterial CFPS system.
-
Preparation of L-681217 dilutions:
-
Prepare a stock solution of L-681217 in DMSO.
-
Perform serial dilutions of the stock solution in nuclease-free water to achieve the desired final concentrations in the CFPS reaction. Ensure the final DMSO concentration remains below 1%.
-
-
CFPS Reaction Setup:
-
On ice, combine the components of your E. coli-based CFPS reaction mixture (e.g., cell extract, amino acids, energy source, buffer).
-
Add the plasmid DNA encoding a reporter protein (e.g., sfGFP).
-
Add the different dilutions of L-681217 to separate reaction tubes. Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for your CFPS system (typically 25-37°C) for a set period (e.g., 2-4 hours).
-
-
Quantification of Protein Synthesis:
-
If using a fluorescent reporter like sfGFP, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ¹⁴C-Leucine) followed by trichloroacetic acid (TCA) precipitation and scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each L-681217 concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the L-681217 concentration to determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).
-
Visualizations
Caption: Mechanism of action of L-681217 in bacterial protein synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of L-681,217
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the polyketide antibiotic L-681,217 to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: What is L-681,217 and what are its potential stability issues?
A1: L-681,217 is a polyketide antibiotic belonging to the elfamycin class.[1] Like other elfamycins, it targets the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis.[1][2][3] While specific stability data for L-681,217 is limited due to its understudied nature, polyketide and macrolide antibiotics are generally susceptible to degradation under various conditions. The primary pathways of degradation include hydrolysis of the lactone ring, oxidation, and photodegradation. These instabilities can lead to a loss of potency and the formation of undesired byproducts.
Q2: What are the common degradation pathways for polyketide antibiotics like L-681,217?
A2: The most prevalent degradation pathways for this class of compounds are:
-
Hydrolysis: The large lactone ring, a core feature of many polyketides, is susceptible to cleavage, particularly under acidic or alkaline conditions. This process can be accelerated by temperature.
-
Oxidation: Certain functional groups within the molecule can be sensitive to oxidation, leading to the formation of inactive or less active derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the chemical structure and reduce the efficacy of the antibiotic.
Q3: How can I improve the stability of my L-681,217 samples in solution?
A3: To enhance the stability of L-681,217 in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a neutral and buffered range to minimize acid- or base-catalyzed hydrolysis.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can mitigate oxidative degradation.
-
Chelating Agents: Including chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation reactions.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8°C or frozen) can significantly slow down degradation kinetics.
Q4: Are there any formulation strategies that can enhance the long-term stability of L-681,217?
A4: Yes, several formulation approaches can improve the stability of L-681,217 for long-term storage or delivery:
-
Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolysis and slow down other degradation pathways. The lyophilized powder can be reconstituted before use.
-
Encapsulation: Encapsulating L-681,217 in liposomes or polymeric nanoparticles can protect the molecule from the external environment.
-
Solid Dispersions: Creating a solid dispersion with a suitable carrier can improve stability by keeping the drug in an amorphous state and reducing molecular mobility.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with L-681,217.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of antibacterial activity in stored solutions. | Degradation of L-681,217 due to improper storage conditions. | 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Assess pH: Check the pH of the solution; adjust to a neutral range if necessary. 3. Perform Stability-Indicating Assay: Use a validated HPLC method to quantify the remaining active compound and detect degradation products. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Subject a sample of L-681,217 to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of the parent compound from its degradants. 3. Characterize Degradants: If necessary, use mass spectrometry (MS) coupled with HPLC to identify the structure of the degradation products. |
| Inconsistent results in bioassays. | Variability in the stability of L-681,217 between experiments. | 1. Standardize Solution Preparation: Prepare fresh solutions of L-681,217 for each experiment or establish a strict protocol for the storage and handling of stock solutions. 2. Incorporate Controls: Include a positive control with a known stable antibiotic and a negative control in your bioassays. 3. Monitor Stability Over Time: If using a stock solution over a period, periodically check its concentration and purity using HPLC. |
Data Presentation
The following tables summarize quantitative data from forced degradation studies on macrolide antibiotics with structural similarities to L-681,217, providing an expected degradation profile under various stress conditions.
Table 1: Forced Degradation of Roxithromycin
| Stress Condition | % Degradation |
| 1.0 M NaOH (75°C) | 100% |
| 3% H₂O₂ (75°C) | Significant |
| 15% H₂O₂ (75°C) | Significant |
| Thermal (100°C, 24h) | Stable |
| Photolytic (UV 254/360 nm, 24h) | Stable |
Data adapted from a study on roxithromycin degradation.[4]
Table 2: Forced Degradation of Tylosin
| Stress Condition | % Degradation |
| Acidic | Sensitive |
| Basic | Sensitive |
| Oxidative | Sensitive |
Data adapted from a study on tylosin degradation.[4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for L-681,217
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of L-681,217.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that degradation products do not interfere with the quantification of the parent compound.
Protocol 2: Forced Degradation Study of L-681,217
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve L-681,217 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve L-681,217 in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve L-681,217 in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid L-681,217 to 105°C for 48 hours.
-
Photodegradation: Expose a solution of L-681,217 to UV light (254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Visualizations
Signaling Pathway of L-681,217 Inhibition
Caption: Mechanism of L-681,217 action on the bacterial protein elongation cycle.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of L-681,217.
Troubleshooting Logic for Loss of Activity
Caption: Decision tree for troubleshooting loss of L-681,217 activity.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Analysis of L-681217 and Kirromycin: Unraveling Distinct Mechanisms of EF-Tu Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of two potent elfamycin antibiotics, L-681217 and kirromycin. This guide details their interactions with bacterial elongation factor Tu (EF-Tu), presenting key experimental data, protocols, and visual pathways to elucidate their differing inhibitory strategies.
The global challenge of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The elfamycin family of antibiotics, which includes kirromycin and the less-studied L-681217, represents a promising class of compounds that target the essential bacterial protein, elongation factor Tu (EF-Tu).[1][2] EF-Tu, a highly conserved GTPase, plays a critical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3][4][5] This guide provides a detailed comparison of the mechanisms by which L-681217 and kirromycin disrupt this vital process, supported by experimental evidence.
Divergent Mechanisms of Action on EF-Tu
Both L-681217 and kirromycin inhibit bacterial protein synthesis by binding to EF-Tu.[1][6][7] However, their molecular interactions and the subsequent effects on the EF-Tu functional cycle are markedly different.
Kirromycin , a well-characterized elfamycin, locks EF-Tu in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP.[3][8] This has two major consequences:
-
Enhanced GTP Hydrolysis: Kirromycin dramatically stimulates the intrinsic GTPase activity of EF-Tu, even in the absence of ribosomes and aa-tRNA.[6][9][10]
-
Ribosomal Stalling: The resulting EF-Tu-GDP-kirromycin complex remains tightly bound to the ribosome, preventing the release of EF-Tu and subsequent steps of protein elongation.[8][9][11] This effectively stalls the ribosome, leading to the cessation of protein synthesis.
In contrast, L-681217 , a polyketide member of the elfamycin family, inhibits protein synthesis without promoting GTP hydrolysis.[1][2] While it binds to EF-Tu and is equipotent to kirromycin in cell-free protein synthesis (CFPS) assays, its mechanism relies on a distinct interaction with the elongation factor.[1][2] This suggests that L-681217 prevents the proper functioning of EF-Tu through a different allosteric effect, one that does not induce the hyper-activation of its GTPase function.
The following diagram illustrates the canonical bacterial protein elongation cycle and the points of inhibition for both antibiotics.
Figure 1. Mechanism of action of L-681217 and kirromycin.
Quantitative Comparison of Inhibitory Effects
The distinct mechanisms of L-681217 and kirromycin are reflected in their biochemical and biophysical properties. The following table summarizes key quantitative data from experimental studies.
| Parameter | Kirromycin | L-681217 | Reference |
| Target | Bacterial Elongation Factor Tu (EF-Tu) | Bacterial Elongation Factor Tu (EF-Tu) | [1][9] |
| Effect on EF-Tu GTPase Activity | Stimulates hydrolysis, even without ribosomes | Does not stimulate hydrolysis | [1][2][9] |
| Binding Affinity (to EF-Tu complexes) | Kd ~ 4 x 106 M-1 (to EF-Tu-GDP/GTP) | Not yet reported | [12] |
| Potency in Cell-Free Protein Synthesis (CFPS) | Equipotent with L-681217 | Equipotent with kirromycin | [1][2] |
| Inhibition Mechanism | Stalls ribosome by locking EF-Tu in an active-like state | Prevents EF-Tu function without hyperactivating GTPase | [1][2][8] |
Key Experimental Protocols
The characterization of EF-Tu inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the comparison.
Cell-Free Protein Synthesis (CFPS) Assay
This assay measures the overall inhibitory effect of a compound on protein synthesis in a reconstituted system.
-
System Preparation: An E. coli-based cell-free protein synthesis system is prepared, containing all necessary components for transcription and translation (lysate, amino acids, energy source, etc.).[1][13]
-
Template: A DNA template encoding a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP) or luciferase, is added to the system.[1][13]
-
Inhibitor Addition: Varying concentrations of L-681217 or kirromycin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for protein expression.
-
Quantification: The amount of synthesized reporter protein is quantified by measuring fluorescence or luminescence. The IC50 value, the concentration of inhibitor required to reduce protein synthesis by 50%, is then determined.[13]
Figure 2. Workflow for a Cell-Free Protein Synthesis (CFPS) assay.
EF-Tu GTPase Activity Assay
This assay directly measures the effect of the antibiotics on the GTP hydrolysis rate of EF-Tu.
-
Reaction Components: Purified EF-Tu is incubated in a reaction buffer containing [γ-32P]GTP.[14]
-
Inhibitor Addition: L-681217 or kirromycin is added to the reaction. Control reactions are performed in the presence and absence of ribosomes and aa-tRNA.
-
Incubation: The reaction is incubated at 30°C for a defined period.[14]
-
Termination and Analysis: The reaction is stopped, and the amount of hydrolyzed [γ-32P]GTP (released 32Pi) is quantified, typically by thin-layer chromatography and autoradiography or by a charcoal binding assay.
Binding Affinity Measurement (Circular Dichroism)
Circular dichroism (CD) spectroscopy can be used to determine the binding affinity of kirromycin to EF-Tu by monitoring conformational changes in the protein upon ligand binding.
-
Sample Preparation: A solution of purified EF-Tu (in either its GDP or GTP-bound form) is prepared in a suitable buffer.
-
Titration: The EF-Tu solution is titrated with increasing concentrations of kirromycin.
-
CD Spectra Acquisition: CD spectra are recorded after each addition of kirromycin.
-
Data Analysis: The change in the CD signal at a specific wavelength, corresponding to a conformational change in EF-Tu, is plotted against the kirromycin concentration. The resulting binding isotherm is then fitted to a binding model to determine the equilibrium constant (Ka) or dissociation constant (Kd).[12]
Conclusion
L-681217 and kirromycin, while both targeting the essential bacterial elongation factor Tu, exhibit fundamentally different mechanisms of action. Kirromycin acts as a molecular "glue," locking EF-Tu onto the ribosome in a persistently active-like state and stimulating GTP hydrolysis. In contrast, L-681217 inhibits EF-Tu's function without this stimulatory effect on its GTPase activity. This mechanistic divergence makes L-681217 a particularly interesting lead for further medicinal chemistry efforts, as its unique interaction with EF-Tu may offer advantages in terms of specificity and the potential to overcome existing resistance mechanisms. The experimental protocols and comparative data presented here provide a valuable resource for researchers working to develop the next generation of antibiotics targeting bacterial protein synthesis.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of elongation factor Tu with the ribosome. A study using the antibiotic kirromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
A Comparative Analysis of L-681,217 and Aurodox: Potency and Mechanism of Action
For Immediate Publication
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical efficiency and mechanisms of action of two related polyketide antibiotics: L-681,217 and aurodox. This analysis is supported by experimental data to delineate their distinct biological activities and therapeutic potential.
Introduction
L-681,217 and aurodox are members of the elfamycin family of antibiotics, a class known for targeting bacterial protein synthesis.[1] While historically grouped by their action on the elongation factor Tu (EF-Tu), recent research has unveiled nuanced and distinct mechanisms of action, revealing different primary targets and, consequently, different therapeutic applications. L-681,217 acts as a conventional protein synthesis inhibitor, whereas aurodox functions as a potent antivirulence agent by inhibiting the Type III Secretion System (T3SS) in several Gram-negative pathogens.[2][3][4] This guide compares their efficiency based on their activity against these distinct targets, supported by data from relevant biochemical and cellular assays.
Comparative Summary of Efficacy
The efficiency of L-681,217 and aurodox is best understood by examining their potency against their respective primary molecular targets. L-681,217's efficacy is measured by its direct inhibition of protein synthesis, while aurodox's is defined by its ability to block the virulence-associated T3SS.
| Compound | Primary Target | Assay | Key Efficiency Metric | Reference |
| L-681,217 | Elongation Factor Tu (EF-Tu) | Cell-Free Protein Synthesis (CFPS) | Equipotent to Kirromycin | [5] |
| Aurodox | Adenylosuccinate Synthase (PurA) / Type III Secretion System (T3SS) | T3SS-Mediated Hemolysis | IC₅₀ = 1.5 µg/mL | [2][3][4][6] |
L-681,217: A Direct Inhibitor of Protein Synthesis
L-681,217 functions as a canonical elfamycin antibiotic, directly inhibiting bacterial protein synthesis.
Mechanism of Action
The primary molecular target of L-681,217 is the bacterial elongation factor Tu (EF-Tu).[1][5] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome's A-site during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 stalls this process, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth. A significant distinguishing feature is that, unlike aurodox, L-681,217 does not inhibit adenylosuccinate synthase (PurA), suggesting higher specificity for its primary target.[5]
Experimental Protocol: Cell-Free Protein Synthesis (CFPS) Assay
The efficacy of L-681,217 was determined using a sensitive cell-free protein synthesis (CFPS) assay that measures the output of a reporter protein.[5]
-
System Preparation: An E. coli-based cell extract containing all necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases) is prepared.
-
Reporter Template: A DNA plasmid encoding a readily detectable protein, such as superfolder Green Fluorescent Protein (sfGFP), is added to the system.
-
Inhibitor Addition: Serial dilutions of L-681,217 (and the reference compound, kirromycin) are added to the reaction mixtures.
-
Reaction Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) to allow for transcription and translation to occur.
-
Data Acquisition: The synthesis of sfGFP is monitored over time by measuring fluorescence intensity with a plate reader.
-
Analysis: The fluorescence signal from reactions containing the inhibitor is compared to a DMSO control. The data is used to determine the concentration-dependent inhibition of protein synthesis. In comparative analyses, L-681,217 was found to be equipotent to kirromycin.[5]
Aurodox: An Anti-Virulence Agent Targeting T3SS
Initially characterized as an EF-Tu inhibitor, recent evidence has redefined aurodox as a specific anti-virulence compound that targets the Type III Secretion System (T3SS) of Gram-negative pathogens like enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC).[2][7]
Mechanism of Action
Aurodox's anti-virulence activity stems from its inhibition of the T3SS, a needle-like apparatus used by bacteria to inject effector proteins into host cells.[3] The direct molecular target of aurodox is adenylosuccinate synthase (PurA).[4] Inhibition of PurA leads to the transcriptional downregulation of the Locus of Enterocyte Effacement (LEE) pathogenicity island's master regulator, ler.[7] By repressing ler, aurodox effectively shuts down the expression and assembly of the T3SS, preventing the bacteria from causing disease without killing them. This mechanism reduces the selective pressure for drug resistance.[4]
Experimental Protocol: T3SS-Mediated Hemolysis Assay
The IC₅₀ of aurodox as a T3SS inhibitor was determined using a functional assay that measures the ability of EPEC to lyse red blood cells (hemolysis), a process dependent on a functional T3SS translocon pore.[2][3]
-
Bacterial Culture: EPEC is grown in media that induces the expression of the T3SS.
-
Compound Preparation: Aurodox is serially diluted to create a range of concentrations for testing.
-
Co-incubation: The cultured EPEC, red blood cells (RBCs), and various concentrations of aurodox are mixed and incubated. In control wells (no inhibitor), the T3SS forms pores in the RBC membranes, causing them to lyse and release hemoglobin.
-
Separation: The samples are centrifuged to pellet intact cells and bacteria.
-
Data Acquisition: The supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance is read at ~540 nm to quantify the amount of hemolysis.
-
Analysis: The percentage of hemolysis inhibition is calculated relative to controls. An IC₅₀ value of 1.5 µg/mL was determined for aurodox, representing the concentration that inhibits 50% of T3SS-mediated hemolysis.[2][3] Importantly, this inhibitory activity occurs at concentrations that do not affect bacterial growth, confirming its specific anti-virulence effect.[7]
Conclusion
While L-681,217 and aurodox originate from the same antibiotic family, their efficiencies and mechanisms are distinct, positioning them for different therapeutic strategies.
-
L-681,217 is a potent inhibitor of bacterial protein synthesis, targeting the essential EF-Tu protein. Its efficacy, comparable to that of kirromycin, makes it a candidate for development as a traditional antibiotic. Its lack of activity against PurA suggests a favorable specificity profile compared to aurodox.
-
Aurodox is a highly efficient inhibitor of the T3SS, a key virulence factor in many Gram-negative pathogens. With an IC₅₀ of 1.5 µg/mL against T3SS function, it acts as a specific anti-virulence agent, disarming bacteria rather than killing them. This approach holds significant promise for treating infections while minimizing the risk of resistance development.
For researchers in drug development, the comparison highlights two divergent evolutionary paths from a common chemical scaffold. L-681,217 represents a refinement of a classic antibiotic mechanism, while aurodox exemplifies a modern anti-virulence strategy that targets pathogenicity itself.
References
- 1. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the inhibition of protein synthesis by kirromycin. Role of elongation factor Tu and ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new fragments from kirromycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
L-681217: A Comparative Analysis with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of L-681217, a member of the elfamycin family of antibiotics, with other prominent protein synthesis inhibitors. The content is designed to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.
Executive Summary
L-681217 is a potent inhibitor of bacterial protein synthesis that targets the elongation factor Tu (EF-Tu).[1] It belongs to the elfamycin class of antibiotics, which are known for their specific interaction with this essential bacterial protein.[1][2] This guide compares L-681217 with its close analogs, kirromycin and aurodox, as well as with broadly used protein synthesis inhibitors like cycloheximide and puromycin, which have different targets and mechanisms of action.
Mechanism of Action: A Tale of Different Targets
Protein synthesis is a fundamental cellular process and a key target for many antibiotics. However, the specific components of the translational machinery targeted by different inhibitors vary significantly.
-
L-681217, Kirromycin, and Aurodox (Elfamycins): These antibiotics specifically target the bacterial elongation factor Tu (EF-Tu).[1][2][3] EF-Tu is a G-protein that plays a crucial role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.[3][4][5] By binding to EF-Tu, elfamycins stall this delivery process, thereby halting protein production. L-681217 and kirromycin are known to bind to the interface of domains 1 and 2 of EF-Tu, which maintains the EF-TuGTP conformation even after GTP hydrolysis, effectively locking the EF-TuGDP complex on the ribosome and preventing translocation.[6] Aurodox, another elfamycin, also targets EF-Tu but has been shown to have a distinct mode of action, and unlike aurodox, L-681217 does not inhibit adenylosuccinate synthase.[1][7]
-
Cycloheximide: This inhibitor is specific to eukaryotic ribosomes, targeting the 60S subunit. It blocks the translocation step of elongation, thereby freezing the ribosome on the mRNA.[8]
-
Puromycin: This antibiotic acts as an analog of the 3' end of aminoacyl-tRNA. It can enter the A site of both prokaryotic and eukaryotic ribosomes and be incorporated into the growing polypeptide chain. This leads to premature chain termination.[8]
Comparative Performance: A Quantitative Look
The efficacy of protein synthesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their Minimum Inhibitory Concentration (MIC). The following tables summarize the available data for L-681217 and its comparators. It is important to note that IC50 values can vary depending on the specific experimental conditions and cell types used.
Table 1: Comparative IC50 Values for Protein Synthesis Inhibition
| Inhibitor | Target Organism/System | IC50 | Reference(s) |
| L-681217 | E. coli cell-free system | Equipotent to Kirromycin | [1] |
| Kirromycin | In vitro translation | Not explicitly found | |
| Aurodox | EPEC (T3SS inhibition) | 1.5 µM | [9] |
| Cycloheximide | Eukaryotic protein synthesis | 532.5 nM (protein), 2880 nM (RNA) | [10] |
| Puromycin | NIH/3T3 cells | 3.96 µM | [11][12] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Inhibitor | Target Organism | MIC | Reference(s) |
| Phenelfamycin B (Elfamycin) | Neisseria gonorrhoeae | ~1 µg/mL | [13] |
| Aurodox | EPEC | 72.7 µg/mL | [14] |
Experimental Protocols
Accurate and reproducible data are the cornerstone of scientific comparison. Below are detailed methodologies for key experiments cited in this guide.
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay is used to determine the in vitro efficacy of an inhibitor on protein synthesis.
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or GFP). The inhibitor is added at varying concentrations, and the reduction in reporter protein synthesis is measured.
Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from the desired bacterial strain (e.g., E. coli).[15]
-
Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding the reporter protein, amino acids (including a radiolabeled one if using that detection method), and an energy source (ATP, GTP).
-
Inhibitor Addition: Add the protein synthesis inhibitor (e.g., L-681217) at a range of concentrations to different reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Detection:
-
Reporter Assay: If using a luciferase or GFP reporter, measure the luminescence or fluorescence, respectively.
-
Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins using trichloroacetic acid (TCA) and measure the incorporated radioactivity using a scintillation counter.[16]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Surface Sensing of Translation (SUnSET) Assay
The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells.[17][18][19]
Principle: Cells are treated with a low concentration of puromycin, which gets incorporated into nascent polypeptide chains. The puromycylated proteins are then detected by Western blotting using an anti-puromycin antibody. The intensity of the signal is proportional to the rate of protein synthesis.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the protein synthesis inhibitor for the desired time and concentration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against puromycin.[17][18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
-
Data Analysis: Quantify the band intensities in each lane. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][20][21][22]
Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the antibiotic that inhibits visible growth is recorded as the MIC.
Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[19][23]
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[22]
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Bacterial Protein Synthesis Pathway and Inhibitor Targets.
Caption: Eukaryotic Protein Synthesis Pathway and Inhibitor Targets.
Caption: The Elongation Factor Tu (EF-Tu) Cycle in Bacteria.
Caption: Experimental Workflow for the SUnSET Assay.
Conclusion
L-681217 presents a compelling profile as a specific inhibitor of bacterial protein synthesis through its targeting of EF-Tu. Its equipotency with kirromycin in in-vitro assays underscores its potential. This guide provides a framework for understanding its mechanism and performance in the context of other well-established protein synthesis inhibitors. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in the critical area of novel antibiotic discovery.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. EF-Tu - Wikipedia [en.wikipedia.org]
- 4. Functions and Regulation of Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. PurA is the main target of aurodox, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. researchgate.net [researchgate.net]
- 13. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Navigating Resistance: A Comparative Guide to L-681,217 Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an investigational antibiotic is paramount. This guide provides a comparative analysis of L-681,217, a member of the elfamycin class of antibiotics, and its performance against various bacterial strains, including those with known resistance to other antimicrobial agents. The data presented herein is compiled from available scientific literature to aid in the evaluation of L-681,217's potential in the face of mounting antibiotic resistance.
L-681,217, like other elfamycins, targets the bacterial elongation factor Tu (EF-Tu), an essential protein in bacterial translation.[1] This mechanism of action is distinct from many currently prescribed antibiotics, suggesting a potential lack of cross-resistance with established drug classes. However, emerging research indicates that resistance to L-681,217 can arise from mechanisms such as altered antibiotic import and efflux, which are known contributors to multidrug resistance.[1]
Comparative Susceptibility Data
While specific cross-resistance studies detailing the activity of L-681,217 against a broad panel of antibiotic-resistant bacteria are limited in the public domain, data from closely related elfamycins, such as kirromycin, can provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of kirromycin against key Gram-positive pathogens, offering a proxy for the potential efficacy of L-681,217.
| Bacterial Species | Antibiotic | MIC (µg/mL) | Reference |
| Enterococcus faecium NB05001 | Kirromycin | 2 | [2] |
| Enterococcus faecium NB05019 | Kirromycin | 2 | [2] |
| Enterococcus faecalis NB04004 | Kirromycin | >32 | [2] |
| Staphylococcus aureus NB01001 | Kirromycin | >32 | [2] |
This data highlights the differential activity of elfamycins against Enterococcus species, with notable potency against E. faecium and intrinsic resistance observed in E. faecalis.[2][3] This pattern suggests that L-681,217 may be effective against strains of E. faecium that are resistant to other antibiotics, while likely being inactive against E. faecalis.
Understanding Resistance Mechanisms and Potential for Cross-Resistance
The primary mechanism of action of elfamycins is the inhibition of EF-Tu.[1] Resistance can emerge through mutations in the tuf genes encoding this protein. However, studies on L-681,217 and kirromycin in E. coli have also identified antibiotic import and efflux as contributing factors to resistance.[1] Efflux pumps are a common cause of multidrug resistance, as they can expel a wide range of structurally diverse compounds from the bacterial cell. Therefore, it is plausible that bacteria overexpressing certain efflux pumps may exhibit cross-resistance between L-681,217 and other antibiotic classes that are also substrates for these pumps.
Conversely, the unique target of L-681,217 means that it is unlikely to be affected by resistance mechanisms that target other cellular processes, such as cell wall synthesis (beta-lactams, vancomycin), DNA replication (fluoroquinolones), or folic acid synthesis (sulfonamides).
Experimental Protocols
To further investigate the cross-resistance profile of L-681,217, researchers can employ the following established methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a panel of bacterial isolates.
Materials:
-
L-681,217 and comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of L-681,217 and comparator antibiotics in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Generation and Characterization of L-681,217-Resistant Mutants
To directly study cross-resistance, it is essential to generate and characterize mutants with acquired resistance to L-681,217.
Procedure:
-
Mutant Selection: Serially passage a susceptible bacterial strain in the presence of sub-inhibitory concentrations of L-681,217. Gradually increase the concentration of L-681,217 in subsequent passages to select for resistant mutants.
-
Isolation of Resistant Clones: Plate the culture from the highest tolerated concentration of L-681,217 onto agar plates containing the same concentration of the antibiotic. Isolate single colonies that exhibit growth.
-
Confirmation of Resistance: Confirm the elevated MIC of L-681,217 for the isolated mutants using the broth microdilution method described above.
-
Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics against the confirmed L-681,217-resistant mutants. An increase in the MIC of another antibiotic compared to the parental strain indicates cross-resistance. A decrease in the MIC suggests collateral sensitivity.
-
Genetic Analysis: Sequence the tuf genes of the resistant mutants to identify mutations that may confer resistance. Analyze the expression of known efflux pump genes to investigate their potential role in the resistance phenotype.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of L-681,217 and the experimental workflow for cross-resistance studies.
Caption: Mechanism of action of L-681,217, inhibiting bacterial protein synthesis.
Caption: Experimental workflow for determining cross-resistance of L-681,217.
References
- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential susceptibilities of enterococcal species to elfamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape of L-681,217 on Elongation Factor Tu: A Comparative Analysis
A detailed comparison of L-681,217 and other notable inhibitors targeting the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, mechanisms of action, and the experimental data supporting these findings.
Elongation factor Tu (EF-Tu) is an essential GTPase in bacteria that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis, making it a prime target for antibiotic development. The elfamycin class of antibiotics, which includes kirromycin, aurodox, and the understudied polyketide L-681,217, are known inhibitors of EF-Tu. This guide focuses on confirming the binding site of L-681,217 on EF-Tu by comparing its activity with other well-characterized EF-Tu inhibitors. Understanding the distinct interactions of these compounds can pave the way for the development of novel antibacterial agents.
Comparative Analysis of EF-Tu Inhibitors
| Inhibitor | Class | Binding Site on EF-Tu | Binding Affinity/Inhibitory Concentration | Mechanism of Action |
| L-681,217 | Elfamycin | Presumed to be at the interface of Domain 1 and 3 | Equipotent to kirromycin in CFPS assays[1][2] | Inhibits protein synthesis; interacts distinctly with EF-Tu compared to kirromycin and does not enhance GTP hydrolysis.[1][2] |
| Kirromycin | Elfamycin | Interface of Domain 1 and 3 | EC50: 1 - 5 µM (FRET assay)[1] | Stabilizes the EF-Tu·GTP·aa-tRNA complex on the ribosome, stalling translation. Enhances GTP hydrolysis by EF-Tu.[1][3][4] |
| Aurodox | Elfamycin | Interface of Domain 1 and 3 | - | Similar to kirromycin, it locks EF-Tu in a conformation that prevents its release from the ribosome.[5] |
| Pulvomycin | - | Spans Domains 1, 2, and 3 | - | Prevents the formation of the ternary complex (EF-Tu·GTP·aa-tRNA) by sterically hindering tRNA binding. |
| GE2270 A | Thiopeptide | Domain 2, with some contact with Domain 1 | EC50: 1 - 5 µM (FRET assay)[1] | Inhibits the formation of the ternary complex by preventing the stable binding of aminoacyl-tRNA to EF-Tu·GTP.[6] |
| KKL-55 | Tetrazole | Domain 3 | Kd: 2.0 µM (Microscale Thermophoresis)[7] | Specifically inhibits the binding of EF-Tu to tmRNA, thereby inhibiting trans-translation without affecting canonical translation.[7] |
Experimental Methodologies
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This assay is utilized to determine the inhibitory effect of compounds on protein synthesis. A bacterial cell-free extract, containing all the necessary machinery for transcription and translation, is incubated with a DNA template encoding a reporter protein (e.g., luciferase or sfGFP).[8][9] The synthesis of the reporter protein is quantified by measuring its activity or fluorescence. To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the concentration at which 50% of protein synthesis is inhibited is calculated.[8]
A typical protocol involves:
-
Preparation of the CFPS reaction mixture containing the cell extract, energy source, amino acids, and the DNA template.
-
Addition of the inhibitor at various concentrations.
-
Incubation of the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quantification of the synthesized reporter protein.
-
Plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.[10][11] The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The binding of a ligand to a fluorescently labeled protein alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement. This change is detected and used to determine the dissociation constant (Kd).[7][12]
A general protocol for MST includes:
-
Fluorescent labeling of the target protein (EF-Tu).
-
Preparation of a serial dilution of the unlabeled ligand (inhibitor).
-
Mixing a constant concentration of the labeled protein with each ligand dilution.
-
Loading the samples into capillaries.
-
Measuring the thermophoretic movement using an MST instrument.
-
Plotting the change in thermophoresis against the ligand concentration and fitting the data to a binding model to calculate the Kd.[13]
X-ray Crystallography
This technique provides high-resolution structural information about the interaction between a protein and its ligand. To determine the structure of an EF-Tu-inhibitor complex, the protein is first co-crystallized with the inhibitor, or the inhibitor is soaked into pre-existing protein crystals. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[2][14] This allows for the precise identification of the binding site and the specific molecular interactions.
The workflow for X-ray crystallography involves:
-
Purification of EF-Tu.
-
Formation of the EF-Tu-inhibitor complex.
-
Crystallization of the complex by screening various conditions (e.g., pH, precipitant concentration).
-
Exposing the crystals to a synchrotron X-ray source to collect diffraction data.
-
Processing the diffraction data and solving the crystal structure.
-
Refining the atomic model to fit the experimental data.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which these inhibitors interfere with the function of EF-Tu in protein synthesis.
References
- 1. Identification of an antibiotic from an HTS targeting EF-Tu:tRNA interaction: a prospective topical treatment for MRSA skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, crystallization and X-ray analysis of the quaternary complex of Phe-tRNA(Phe), EF-Tu, a GTP analog and kirromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dunham.emorychem.science [dunham.emorychem.science]
- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. Structural Analyses of Bacterial Effectors by X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
L-681217: A Comparative Guide to its Efficacy Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of L-681217, a member of the efrotomycin family of antibiotics.[1] The information presented herein is intended to support research and development efforts in the field of novel antibacterial agents.
Introduction
L-681217 is a broad-spectrum antibiotic produced by the fermentation of Streptomyces cattleya.[2] It belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), an essential protein in the translation process.[3] This guide summarizes the available data on the in vitro activity of L-681217 against a range of Gram-positive and Gram-negative bacteria, provides a detailed experimental protocol for determining its efficacy, and illustrates its mechanism of action through signaling pathway diagrams.
Data Presentation: In Vitro Antibacterial Activity of L-681217
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of L-681217 against various bacterial strains as reported in the initial characterization of the compound.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 |
| Streptococcus pyogenes | Gram-positive | 0.2 |
| Streptococcus pneumoniae | Gram-positive | 0.1 |
| Enterococcus faecalis | Gram-positive | 6.25 |
| Escherichia coli | Gram-negative | 12.5 |
| Klebsiella pneumoniae | Gram-negative | 25 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Haemophilus influenzae | Gram-negative | 1.56 |
| Bacteroides fragilis | Anaerobe | 0.78 |
Data sourced from Kempf et al., 1986, The Journal of Antibiotics.
Comparison with Other Antibiotics
L-681217 has been shown to be equipotent to kirromycin in cell-free protein synthesis (CFPS) assays. However, the two antibiotics exhibit distinct interactions with purified EF-Tu.[3] While kirromycin enhances GTP hydrolysis by EF-Tu, L-681217 does not, suggesting a different mode of binding or conformational change induction.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of L-681217 against various bacterial strains, based on standard broth microdilution techniques.
1. Preparation of L-681217 Stock Solution:
-
Dissolve a known weight of L-681217 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
Aseptically dispense a fixed volume (e.g., 100 µL) of sterile broth into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the L-681217 stock solution across the wells of the microtiter plate by transferring a fixed volume of the antibiotic solution from one well to the next.
-
Inoculate each well (except for the sterility control well) with an equal volume of the prepared bacterial inoculum.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
4. Incubation and Interpretation:
-
Cover the microtiter plate and incubate at the appropriate temperature for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of L-681217 at which there is no visible growth of the bacteria.
Mandatory Visualization
Caption: Mechanism of action of L-681217 in bacterial protein synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-681217 vs. Other Efrotomycin Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. The efrotomycin family of antibiotics, also known as elfamycins, represents a promising class of compounds that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] This guide provides a detailed comparison of L-681217, a structurally distinct member of this family, with other notable efrotomycin antibiotics, supported by experimental data and detailed protocols.
Executive Summary
L-681217 is a broad-spectrum antibiotic within the efrotomycin family, produced by Streptomyces cattleya.[3][4] It shares the common mechanism of inhibiting bacterial protein synthesis by targeting EF-Tu. However, key structural and functional differences distinguish it from other members of the class, such as efrotomycin, aurodox, kirromycin, and phenelfamycin. Notably, L-681217 lacks the hydroxypyridone ring found in kirromycin and aurodox, possessing a terminal carboxylic acid instead.[2] While equipotent to kirromycin in inhibiting protein synthesis in cell-free assays, L-681217 interacts with EF-Tu in a distinct manner, not inducing the GTPase activity of the elongation factor.[2] Furthermore, unlike aurodox, L-681217 does not inhibit adenylosuccinate synthase, suggesting a potentially improved safety profile.[2]
Data Presentation: Comparative Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for L-681217 and other selected efrotomycin antibiotics against various bacterial strains. Data for L-681217 is limited in publicly available literature, highlighting an area for future research.
| Antibiotic | Clostridium difficile (MIC µg/mL) | Neisseria gonorrhoeae (MIC µg/mL) | General Spectrum |
| L-681217 | Data not available | Data not available | Broad spectrum[4] |
| Efrotomycin | MIC₅₀: 0.125, MIC₉₀: 0.25 | Data not available | Active against Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium[5] |
| Aurodox | Data not available | Data not available | Active as a Type III Secretion System Inhibitor |
| Kirromycin | Data not available | Data not available | Active against a wide range of gram-positive and gram-negative bacteria |
| Phenelfamycin B | Data not available | ~1 | Active against anaerobic bacteria, especially Clostridioides difficile[1][4] |
Mechanism of Action: Targeting EF-Tu
Efrotomycin antibiotics uniformly target the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis. EF-Tu, in its GTP-bound state, chaperones aminoacyl-tRNA to the A-site of the ribosome. Upon successful codon-anticodon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu and its release from the ribosome.
dot
References
- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of L-681,217 for Bacterial EF-Tu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-681,217, an antibiotic targeting the bacterial elongation factor Tu (EF-Tu), with other well-characterized EF-Tu inhibitors. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document serves as a valuable resource for validating the specificity of L-681,217 and understanding its potential as a selective antibacterial agent.
Introduction to EF-Tu Inhibition
Bacterial protein synthesis is a fundamental process for bacterial viability, making it an attractive target for antibiotic development. Elongation factor Tu (EF-Tu), a highly conserved GTPase, plays a crucial role in this process by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Inhibition of EF-Tu disrupts protein synthesis, leading to bacterial cell death. Several classes of antibiotics, including the elfamycins, have been identified to target EF-Tu. L-681,217 belongs to this class and its specificity for bacterial EF-Tu is a critical parameter in its evaluation as a potential therapeutic. This guide compares L-681,217 with three other prominent EF-Tu inhibitors: kirromycin, pulvomycin, and GE2270A.
Comparative Analysis of EF-Tu Inhibitors
The following tables summarize the key characteristics and performance metrics of L-681,217 and its comparators.
Table 1: General Characteristics of EF-Tu Inhibitors
| Inhibitor | Class | Producing Organism |
| L-681,217 | Elfamycin | Streptomyces cattleya[1] |
| Kirromycin | Elfamycin | Streptomyces collinus[2] |
| Pulvomycin | Polyketide | Streptoverticillium mobaraense |
| GE2270A | Thiazolyl peptide | Planobispora rosea[3] |
Table 2: In Vitro Inhibition of Protein Synthesis (IC50 Values)
| Inhibitor | IC50 (µM) - E. coli cell-free system | Reference |
| L-681,217 | Equipotent to Kirromycin | [4] |
| Kirromycin | ~4 | [4] |
| Pulvomycin | Not explicitly found | |
| GE2270A | ~0.07 (for EF-Tu1) | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: Binding Affinity to EF-Tu (Dissociation Constant - Kd)
| Inhibitor | Kd (µM) | Method |
| L-681,217 | Not explicitly found | |
| Kirromycin | ~0.25 | Circular Dichroism |
| Pulvomycin | Not explicitly found | |
| GE2270A | Not explicitly found |
Note: Lower Kd values indicate higher binding affinity.
Table 4: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| L-681,217 | Data not available | Data not available | Data not available | Data not available |
| Kirromycin | Data not available | Data not available | Data not available | Data not available |
| Pulvomycin | Data not available | Data not available | Data not available | Data not available |
| GE2270A | ≤0.015 - 0.25 | 0.06 - 2 | Ineffective | Ineffective |
Note: MIC values are highly dependent on the bacterial strain and testing methodology.
Mechanism of Action and Specificity
The specificity of an antibiotic for its target is paramount to minimize off-target effects and potential toxicity. L-681,217, like other elfamycins, targets EF-Tu. However, subtle differences in their interaction with the protein lead to distinct functional consequences.
Recent studies have shown that while L-681,217 and kirromycin are equipotent in inhibiting cell-free protein synthesis, they interact with EF-Tu differently. A key differentiator is that kirromycin enhances the intrinsic GTPase activity of EF-Tu, whereas L-681,217 does not[4]. This suggests a distinct binding mode or conformational change induced by L-681,217.
Furthermore, L-681,217 has been shown to not inhibit adenylosuccinate synthase, an enzyme inhibited by the related elfamycin aurodox[4]. This finding further supports the specificity of L-681,217 for EF-Tu.
The following diagram illustrates the bacterial protein synthesis elongation cycle and the points of intervention for different EF-Tu inhibitors.
Caption: The bacterial protein synthesis elongation cycle and the distinct mechanisms of action of different EF-Tu inhibitors.
Experimental Protocols
To aid researchers in validating the specificity of L-681,217, this section provides detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay (Cell-Free Protein Synthesis)
This assay quantifies the inhibitory effect of a compound on protein synthesis in a reconstituted bacterial cell-free system.
Experimental Workflow:
Caption: Workflow for determining the IC50 of an EF-Tu inhibitor using a cell-free protein synthesis assay.
Protocol:
-
Prepare the Cell-Free System: A commercially available reconstituted E. coli cell-free protein synthesis system (e.g., PURExpress®) is recommended for consistency. Prepare the reaction mixture according to the manufacturer's instructions, typically containing ribosomes, tRNAs, amino acids, and energy sources.
-
Add Template: Add a DNA or mRNA template encoding a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), to the reaction mixture.
-
Add Inhibitor: Prepare serial dilutions of L-681,217 and comparator antibiotics (kirromycin, pulvomycin, GE2270A) in a suitable solvent (e.g., DMSO). Add a fixed volume of each dilution to the reaction mixtures. Include a solvent-only control.
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours) to allow for protein synthesis.
-
Measure Protein Synthesis: Quantify the amount of synthesized reporter protein. For sfGFP, this can be done by measuring fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
EF-Tu Binding Affinity Assay (Nitrocellulose Filter Binding)
This assay measures the direct binding of an inhibitor to EF-Tu and allows for the determination of the dissociation constant (Kd).
Experimental Workflow:
Caption: Workflow for determining the dissociation constant (Kd) of an EF-Tu inhibitor using a nitrocellulose filter binding assay.
Protocol:
-
Prepare Components: Purify bacterial EF-Tu. Prepare a stock solution of radiolabeled guanine nucleotide, typically [³H]-GDP.
-
Binding Reaction: In a series of tubes, mix a constant concentration of purified EF-Tu and [³H]-GDP with varying concentrations of the inhibitor (L-681,217 or comparators). Include a control with no inhibitor. The binding buffer should contain components such as Tris-HCl, MgCl₂, KCl, and DTT.
-
Incubation: Incubate the mixtures at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum. The protein and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]-GDP against the inhibitor concentration. The data can be analyzed using appropriate binding models (e.g., competitive binding) to calculate the dissociation constant (Kd) of the inhibitor for EF-Tu.
Conclusion
This guide provides a framework for the comparative analysis of L-681,217, a promising antibiotic candidate targeting bacterial EF-Tu. The available data suggests that L-681,217 is a potent inhibitor of bacterial protein synthesis with a high degree of specificity for its target. Its distinct interaction with EF-Tu compared to kirromycin highlights the subtle yet important differences among EF-Tu inhibitors.
For a complete validation of its specificity and potential, further experimental data is required, particularly comprehensive MIC testing against a broad panel of bacterial pathogens and direct measurement of its binding affinity (Kd) to EF-Tu. The provided protocols offer a standardized approach to generate this critical data, enabling a robust and objective comparison with existing EF-Tu inhibitors and facilitating the advancement of L-681,217 in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for L-681,217
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like L-681,217 are paramount to ensuring laboratory safety and environmental protection. L-681,217 is identified as an elfamycin antibiotic, a class of compounds that inhibits bacterial protein translation.[1] As with all antibiotics, improper disposal of L-681,217 carries the risk of contributing to environmental contamination and the development of antibiotic-resistant bacteria. This document provides a comprehensive guide to the proper disposal procedures for L-681,217, ensuring the safety of laboratory personnel and the integrity of the surrounding ecosystem.
Core Disposal Principles
The foundational principle for managing laboratory waste is to establish a clear disposal plan before commencing any experiment. All waste contaminated with L-681,217, including stock solutions, treated media, and contaminated labware, must be considered hazardous chemical waste.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the hazard classifications associated with similar antibiotic compounds. While a specific Safety Data Sheet (SDS) for L-681,217 is not publicly available, the following table summarizes the key hazard information from the SDS of Tunicamycin, another antibiotic that inhibits protein synthesis. This information should be considered as a conservative guide for handling L-681,217.
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed | P264, P270, P301 + P310 + P330, P405, P501 |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Experimental Protocols: Waste Treatment
Deactivation of L-681,217 in Liquid Waste:
A common and effective method for deactivating many antibiotic compounds in liquid waste is through chemical hydrolysis. This procedure should be performed in a designated satellite accumulation area (SAA) within the laboratory.
Materials:
-
Liquid waste containing L-681,217
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container
Procedure:
-
Segregation: Collect all liquid waste containing L-681,217 in a clearly labeled, leak-proof container designated for "Pharmaceutical Waste" or "Antibiotic Waste".
-
Basification: While stirring, slowly add 1 M NaOH solution to the waste container to raise the pH to approximately 12. This promotes the hydrolysis of the antibiotic.
-
Incubation: Allow the basic solution to stand for at least 24 hours in a fume hood to ensure complete deactivation.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Verify the pH using indicator strips.
-
Disposal: The neutralized liquid waste can now be collected in a designated hazardous waste container for final disposal by the institution's environmental health and safety (EHS) office.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of waste contaminated with L-681,217.
Caption: Disposal workflow for L-681,217 contaminated waste.
By adhering to these procedures, researchers can effectively mitigate the risks associated with the handling and disposal of the potent antibiotic L-681,217, thereby fostering a safe and environmentally responsible research environment. Always consult your institution's specific guidelines and environmental health and safety office for detailed protocols.
References
Essential Safety and Logistical Information for Handling L-681,217
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of L-681,217, a potent polyketide antibiotic. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of research activities.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for L-681,217 is not publicly available, its classification as a bioactive antibiotic necessitates stringent adherence to standard laboratory safety protocols for handling potent compounds.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment must be worn at all times when handling L-681,217 to minimize exposure risk.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory coat | Fully buttoned to protect street clothes. |
| Respiratory Protection | Fume hood | All handling of powdered L-681,217 or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to maintain the stability of L-681,217 and ensure the safety of personnel.
-
Receiving and Unpacking: Upon receipt, inspect the packaging for any signs of damage or leakage. Unpack in a designated area, preferably within a fume hood.
-
Preparation of Solutions: When preparing solutions, handle the powdered form of L-681,217 within a chemical fume hood to avoid generating dust.
-
Storage: Store L-681,217 in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Spill Management: In the event of a spill, cordon off the area and wear appropriate PPE. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures.
Disposal Plan
The disposal of L-681,217 and associated waste must be conducted in accordance with institutional and local regulations for chemical and biological waste.
| Waste Type | Disposal Procedure |
| Concentrated L-681,217 | Dispose of as hazardous chemical waste through the institution's environmental health and safety office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container for autoclaving and/or incineration. |
| Liquid Waste (e.g., used cell culture media) | Collect in a labeled, leak-proof container and treat as chemical waste. Do not pour down the drain. |
Quantitative Data
The following table summarizes key quantitative data for L-681,217.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₃NO₁₀ | --INVALID-LINK--[1] |
| Molecular Weight | 659.8 g/mol | --INVALID-LINK--[1] |
| Potency (IC₅₀) | Equipotent to Kirromycin | Soohoo et al., 2024[2] |
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Assay for Inhibition of sfGFP Production
This protocol is adapted from methodologies used to assess the inhibitory activity of L-681,217 on bacterial protein synthesis.[2]
Objective: To determine the inhibitory effect of L-681,217 on the in vitro synthesis of superfolder Green Fluorescent Protein (sfGFP).
Materials:
-
Cell-free protein synthesis (CFPS) kit (e.g., E. coli-based)
-
Plasmid DNA encoding sfGFP under a suitable promoter (e.g., T7)
-
L-681,217 stock solution (in a suitable solvent like DMSO)
-
Nuclease-free water
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the components of the CFPS reaction mix according to the manufacturer's instructions.
-
Addition of Inhibitor: Add varying concentrations of L-681,217 to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known protein synthesis inhibitor like kirromycin).
-
Initiation of Synthesis: Add the sfGFP plasmid DNA to initiate the transcription and translation process.
-
Incubation: Incubate the reactions at the optimal temperature (typically 37°C) for a specified period (e.g., 2-4 hours).
-
Measurement of sfGFP Production: Measure the fluorescence of the synthesized sfGFP using a microplate reader (excitation/emission wavelengths appropriate for sfGFP, e.g., 485/510 nm).
-
Data Analysis: Plot the fluorescence intensity against the concentration of L-681,217. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of L-681,217 required to inhibit sfGFP synthesis by 50%.
Mandatory Visualizations
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
The following diagram illustrates the mechanism by which L-681,217, a kirromycin-like antibiotic, inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
